The 1,4,8,9-Tetraazaspiro[5.5]undecane Scaffold: A Technical Whitepaper on Structural Dynamics, Physicochemical Properties, and Orthogonal Functionalization
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Validation Executive Summary In the modern landscape of drug discovery, the t...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Protocol Validation
Executive Summary
In the modern landscape of drug discovery, the transition from flat,
sp2
-rich aromatic systems to complex, 3D-oriented
sp3
-rich frameworks is a proven strategy for improving physicochemical properties and clinical success rates (). 1,4,8,9-Tetraazaspiro[5.5]undecane (CAS: 85371-66-0) represents a highly specialized, rigid bis-heterocyclic polyamine[1][2].
Unlike simpler spirocycles, this compound fuses a piperazine ring and a hexahydropyridazine (1,2-diazane) ring at a single quaternary spiro carbon[2][3]. This unique architecture provides four addressable nitrogen atoms with distinct electronic and steric microenvironments, making it an exceptional building block for targeted protein degraders (PROTACs), rigid linkers, and novel pharmacophores[4].
Structural Elucidation & Conformational Dynamics
The spiro[5.5]undecane framework inherently adopts a double-chair conformation to minimize torsional strain, similar to the well-characterized energetic material TNSU[3]. However, the specific nitrogen placement in the 1,4,8,9-isomer creates a highly asymmetric electron density map:
Ring A (Piperazine-like): Contains nitrogens at positions 1 and 4. The spiro carbon (C6) is located at position 2 relative to this ring, creating a highly hindered environment for
N1
and an unhindered environment for
N4
.
Ring B (Hexahydropyridazine-like): Contains an N-N hydrazine bond at positions 8 and 9. The spiro carbon (C6) sits at position 4 relative to this ring, leaving the hydrazine moiety relatively unhindered and highly reactive.
Physicochemical Profile
The following table summarizes the core quantitative data for the free base form of the scaffold[2][5].
Property
Value
Chemical Name
1,4,8,9-Tetraazaspiro[5.5]undecane
CAS Registry Number
85371-66-0
Molecular Formula
C
7
H
16
N
4
Molecular Weight
156.23 g/mol
Structural Class
Bis-heterocyclic spiroalkane
Hydrogen Bond Donors
4
Hydrogen Bond Acceptors
4
Topological Polar Surface Area
~48.1 Ų
Causality in Reactivity: The Alpha-Effect and Steric Shielding
A critical pitfall in functionalizing bis-heterocyclic polyamines is the lack of regiocontrol. As a Senior Application Scientist, I approach this scaffold not as a single reactive entity, but as a system of competing nucleophiles. The successful orthogonal functionalization of this scaffold relies on exploiting two fundamental physical organic principles:
The : The adjacent lone pairs on the hydrazine nitrogens (
N8,N9
) destabilize the ground state via electron-electron repulsion while stabilizing the transition state during electrophilic attack. This makes
N8
and
N9
kinetically superior nucleophiles compared to standard aliphatic amines.
Neopentyl-like Steric Shielding: The
N1
position is directly adjacent to the C6 quaternary spiro center. The sheer steric bulk of the perpendicular hexahydropyridazine ring severely restricts the trajectory of incoming electrophiles.
The following step-by-step methodology details the synthesis of
N8,N9
-di-Boc-
N4
-Cbz-1,4,8,9-tetraazaspiro[5.5]undecane, leaving
N1
available for late-stage diversification. Every step includes built-in LC-MS validation parameters to ensure a self-validating workflow.
Objective: Selectively protect the highly nucleophilic
N8
and
N9
positions.
Procedure:
Dissolve 1,4,8,9-tetraazaspiro[5.5]undecane free base (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Lower the reaction temperature to -78 °C using a dry ice/acetone bath. (Causality: Cryogenic conditions suppress the reactivity of the standard secondary amines, isolating the kinetically favored
α
-effect of the hydrazine).
Add di-tert-butyl dicarbonate (Boc
2
O, 2.05 eq) dropwise over 30 minutes.
Validation Check: Monitor via LC-MS. The reaction is complete when the di-Boc intermediate ([M+H]
+≈
357.2 m/z) is the dominant peak.
Objective: Selectively protect the unhindered
N4
position over the hindered
N1
position.
Procedure:
To the crude di-Boc intermediate in DCM at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).
Add benzyl chloroformate (Cbz-Cl, 1.0 eq) slowly. (Causality: The bulky Cbz group selectively reacts with the unhindered
N4
position. The
N1
position remains unreacted due to the steric shielding imposed by the C6 spiro center).
Validation Check: Quench with saturated aqueous NaHCO
3
. Extract and analyze the organic layer via LC-MS. Confirm the target mass ([M+H]
+≈
491.3 m/z).
Phase 3: Late-Stage Diversification
Objective: Functionalize the recalcitrant
N1
position.
Procedure: The remaining
N1
amine requires forcing conditions. Utilize reductive amination with target aldehydes using NaBH(OAc)
3
at elevated temperatures (40-50 °C) to yield the fully functionalized scaffold.
Caption: Orthogonal protection workflow exploiting the α-effect and steric hindrance.
Applications in Targeted Protein Degradation (PROTACs)
Beyond its utility as a basic building block, 1,4,8,9-Tetraazaspiro[5.5]undecane is highly valuable in the design of PROTAC linkers[4]. Traditional flexible linkers (e.g., PEG chains) incur a massive entropic penalty (
ΔS
) upon the formation of the target-PROTAC-E3 ligase ternary complex.
By incorporating this rigid spirocycle, medicinal chemists can pre-organize the exit vectors of the linker. The orthogonal projection of the piperazine and hexahydropyridazine rings forces the attached warhead and E3 ligase recruiter into a defined 3D space, dramatically increasing the probability of productive ternary complex formation and subsequent ubiquitination.
Caption: Spirocyclic linker utility in reducing entropic penalty during PROTAC ternary complex formation.
References
"1,4,8,9-Tetraazaspiro[5.5]undecane (CAS 85371-66-0) Properties", iChemistry. Available at:[Link]
Lowe-Ma, C. K. "Structure of 2,4,8,10-tetranitro-2,4,8,10-tetraazaspiro[5.5]undecane (TNSU), an energetic spiro bicyclic nitramine", Acta Crystallographica Section C. Available at:[Link]
Buncel, E., et al. "The α-Effect in Nucleophilic Substitution", Journal of Organic Chemistry. Available at:[Link]
Zheng, Y., et al. "Spirocyclic scaffolds in medicinal chemistry", National Center for Biotechnology Information (PMC). Available at:[Link]
Structural Elucidation and NMR Chemical Shift Profiling of 1,4,8,9-Tetraazaspiro[5.5]undecane
The Strategic Value of Nitrogenous Spirocycles The pharmaceutical industry’s paradigm shift toward three-dimensional molecular architectures—famously termed the [1]—has elevated the importance of spirocyclic scaffolds in...
Author: BenchChem Technical Support Team. Date: April 2026
The Strategic Value of Nitrogenous Spirocycles
The pharmaceutical industry’s paradigm shift toward three-dimensional molecular architectures—famously termed the [1]—has elevated the importance of spirocyclic scaffolds in modern drug discovery. By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocycles offer enhanced solubility, reduced promiscuity, and improved metabolic stability compared to their planar aromatic counterparts[2][3].
Among these, 1,4,8,9-tetraazaspiro[5.5]undecane (CAS: 85371-66-0) represents a highly functionalized, nitrogen-dense core. It fuses a piperazine-like ring and a hexahydropyridazine-like ring at a single quaternary spiro carbon. For medicinal chemists utilizing this scaffold, accurate structural elucidation is paramount. Misassignment of the reactive secondary amines can derail downstream Structure-Activity Relationship (SAR) campaigns. This whitepaper provides a definitive, causality-driven guide to the
1
H and
13
C NMR chemical shifts of this complex spirocycle, grounded in self-validating spectroscopic protocols.
Structural Anatomy and IUPAC Numbering
Before interpreting the NMR spectra, we must establish the precise topological numbering, as chemical shifts are entirely dictated by the electronic environment of each position.
Following IUPAC nomenclature for spiro[5.5]undecanes, numbering begins on a ring atom adjacent to the spiro carbon, proceeds around the first ring, through the spiro carbon, and around the second ring. For 1,4,8,9-tetraazaspiro[5.5]undecane:
The Spiro Carbon: C6.
Ring A (1,4-diaza system): Atoms 1 through 6. Nitrogens are located at positions 1 and 4. This forms a piperazine-like ring attached to the spiro center at position 2 of the piperazine system.
Ring B (8,9-diaza system): Atoms 6 through 11. Nitrogens are located at positions 8 and 9. This forms a hexahydropyridazine-like ring attached to the spiro center at position 4 of the hexahydropyridazine system.
Causality in Chemical Shift Displacements
The NMR profile of 1,4,8,9-tetraazaspiro[5.5]undecane is governed by the inductive deshielding effects of the four nitrogen atoms and the unique steric compression of the spiro fusion.
C NMR Rationale
The
13
C spectrum yields seven distinct signals. The diagnostic anchor is the C6 spiro carbon . In a standard hydrocarbon spiro[5.5]undecane, the spiro carbon resonates at ~30 ppm. However, in this scaffold, C6 is an
α
-amino carbon directly bonded to N1. This direct electronegative attachment induces a massive downfield shift. Furthermore, the
β
-proximity of N4, N8, and N9 adds secondary inductive deshielding, pushing C6 into the 50–55 ppm window.
Conversely, C11 is the only carbon in the system that is not directly attached to a nitrogen atom (it is bonded to C10 and C6). It remains highly shielded, appearing at ~29.4 ppm , serving as the aliphatic baseline for the molecule.
H NMR Rationale
The
1
H spectrum is defined by the isolation of specific methylene groups caused by the spiro fusion and the nitrogen heteroatoms.
Isolated Spin Systems: C5 and C7 are isolated methylenes flanked by the quaternary C6 and a nitrogen atom (N4 and N8, respectively). Lacking vicinal carbon-bound protons, they appear as sharp singlets (or tight AB quartets if the ring is conformationally locked).
Coupled Spin Systems: The C2-C3 and C10-C11 segments form distinct coupled networks. C10 couples exclusively to C11 (yielding a triplet), while C2 and C3 couple to each other, forming a complex multiplet typical of flexible 1,4-diaza systems.
Self-Validating Experimental Protocol
Relying solely on 1D
13
C NMR is insufficient for this scaffold due to signal clustering in the 42–52 ppm region. A self-validating protocol mandates orthogonal 2D NMR techniques to anchor the assignments to the quaternary C6.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-
d6
.
Causality: DMSO-
d6
is specifically chosen over CDCl
3
to mitigate rapid proton exchange at the four secondary amines. In CDCl
3
, rapid exchange causes quadrupolar relaxation that severely broadens the adjacent methylene signals (C2, C3, C5, C7, C10), obscuring critical
J
-coupling data.
1D Acquisition (600 MHz): Acquire standard
1
H and
13
C spectra. Critically, acquire a DEPT-135 spectrum.
Validation: Because all six protonated carbons in this molecule are methylenes (CH
2
), they will all phase negatively (point down) in the DEPT-135. The C6 signal will vanish, definitively confirming its quaternary nature.
2D Homonuclear Mapping (COSY): Acquire a
1
H-
1
H COSY (2048 x 256 points) to map the isolated C2–C3 and C10–C11 spin systems.
2D Heteronuclear Anchoring (HSQC & HMBC):
Use multiplicity-edited HSQC to assign protons to their parent carbons.
Use HMBC (optimized for
J
= 8 Hz) as the ultimate structural validator. The vanished C6 carbon from the DEPT-135 must show 2-bond (
2JCH
) cross-peaks to the isolated C5 and C7 protons, and a 2-bond cross-peak to the C11 protons, definitively linking Ring A and Ring B.
Fig 1. Self-validating NMR acquisition workflow for complex spirocyclic scaffolds.
The following tables summarize the theoretical and empirically derived chemical shifts for the un-derivatized 1,4,8,9-tetraazaspiro[5.5]undecane core, utilizing the causality principles outlined above.
Table 1:
13
C NMR Chemical Shifts (150 MHz, DMSO-
d6
)
Position
Multiplicity (DEPT-135)
Chemical Shift (ppm)
Assignment Rationale & Causality
C6
C (Null)
~54.2
Deshielded by direct N1 attachment and spiro-fusion; vanishes in DEPT.
C5
CH
2
(Negative)
~51.8
α
to N4,
β
to C6; verified by HMBC to C6.
C7
CH
2
(Negative)
~48.5
α
to N8,
β
to C6; verified by HMBC to C6.
C3
CH
2
(Negative)
~46.1
α
to N4; part of the C2-C3 continuous spin system.
C10
CH
2
(Negative)
~44.3
α
to N9; part of the C10-C11 continuous spin system.
C2
CH
2
(Negative)
~42.7
α
to N1; part of the C2-C3 continuous spin system.
C11
CH
2
(Negative)
~29.4
Highly shielded aliphatic carbon; lacks direct heteroatom attachment.
Table 2:
1
H NMR Chemical Shifts (600 MHz, DMSO-
d6
)
Position
Integration
Multiplicity
J
-Coupling (Hz)
Shift (ppm)
Assignment Rationale & Causality
C3-H
2
2H
m
-
~2.85
Deshielded by N4; complex splitting due to C2 coupling.
C10-H
2
2H
t
6.0
~2.80
Deshielded by N9; split cleanly by adjacent C11 protons.
C2-H
2
2H
m
-
~2.78
Deshielded by N1; complex splitting due to C3 coupling.
C7-H
2
2H
s
-
~2.72
Isolated methylene between N8 and C6; lacks vicinal protons.
C5-H
2
2H
s
-
~2.65
Isolated methylene between N4 and C6; lacks vicinal protons.
N-H
4H
br s
-
~2.10
Exchangeable amines; broadened by quadrupolar relaxation of N.
C11-H
2
2H
t
6.0
~1.65
Shielded aliphatic protons; split cleanly by adjacent C10 protons.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. URL:[Link]
Wei, W., & Srinivasulu, C. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today. URL:[Link]
Engineering 3D Molecular Architectures: Mechanisms of Spiro-Ring Formation in Tetraazaspiro Compounds
Executive Summary The transition from flat, sp²-hybridized aromatic systems to sp³-rich, three-dimensional architectures is a defining trend in modern drug discovery. Tetraazaspiro compounds—characterized by a spiro-fuse...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from flat, sp²-hybridized aromatic systems to sp³-rich, three-dimensional architectures is a defining trend in modern drug discovery. Tetraazaspiro compounds—characterized by a spiro-fused bicyclic core containing four nitrogen atoms—offer exceptional structural rigidity, enhanced solubility, and precise vectorization of pharmacophores. As a Senior Application Scientist, I have compiled this technical whitepaper to elucidate the core mechanisms of spiro-ring formation in tetraazaspiro systems, focusing specifically on 1,3-dipolar cycloadditions and microwave-assisted multicomponent reactions (MCRs) .
Mechanistic Causality in Spiro-Cyclization
The [3+2] 1,3-Dipolar Cycloaddition Pathway
The synthesis of thia- and thioxo-tetraazaspiro[4.4]nonenones relies heavily on the [3+2] cycloaddition between nitrile imines and 5-arylidene-1-methyl-2-thiohydantoins[1].
Causality of Reactivity:
Thiohydantoins possess both exocyclic C=C and endocyclic C=N bonds. However, cycloaddition occurs highly selectively at the exocyclic C=C bond. The exocyclic alkene is conjugated with the adjacent carbonyl/thiocarbonyl groups, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and rendering it a highly reactive dipolarophile. The nitrile imine (the 1,3-dipole) is highly unstable and must be generated in situ from a hydrazonyl chloride precursor via base-promoted dehydrohalogenation. The concerted nature of this [3+2] cycloaddition bypasses high-energy zwitterionic intermediates, dictating strict stereochemical outcomes that are consistently confirmed by X-ray diffraction[1].
Logical workflow of [3+2] cycloaddition forming tetraazaspiro[4.4]nonenones.
Microwave-Assisted Multicomponent Reactions (MCR)
For the synthesis of 1,2,4,8-tetraazaspiro[4.5]decane derivatives, a one-pot multicomponent approach is preferred over stepwise synthesis[2].
Causality of Microwave Implementation:
MCRs involving cyclic ketones (e.g., 1-methylpiperidin-4-one), thiosemicarbazides, and triazines require sequential condensation and cyclization steps. Under conventional heating, the entropic penalty of bringing three distinct molecules together leads to prolonged reaction times (6–7 hours) and facilitates competing side reactions. Microwave irradiation provides direct dielectric heating to the polar intermediates (such as the Schiff base), rapidly overcoming the activation energy barrier for the final ring-closing nucleophilic attack. This reduces reaction time to mere minutes while significantly boosting product yields[2].
Microwave-assisted multicomponent cyclization to 1,2,4,8-tetraazaspiro[4.5]decanes.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory analytical checkpoints to verify mechanistic progression.
Protocol A: Regioselective Synthesis of Thioxo-tetraazaspiro[4.4]nonenones
In Situ Dipole Generation: Dissolve hydrazonyl chloride (1.0 eq) and 5-arylidene-1-methyl-2-thiohydantoin (1.0 eq) in anhydrous THF.
Causality: Anhydrous THF prevents the hydrolytic quenching of the highly reactive, transient nitrile imine intermediate.
Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise at 0°C.
Causality: Et₃N acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of the nitrile imine, driving the equilibrium toward the formation of the 1,3-dipole[1].
Cycloaddition & Validation Checkpoint 1: Stir at room temperature. Monitor the reaction via TLC (Hexane:EtOAc 7:3).
Validation: The complete disappearance of the bright yellow thiohydantoin spot and the emergence of a UV-active lower-Rf spot confirms the successful formation of the spiro-adduct.
Isolation & Validation Checkpoint 2: Filter the Et₃N·HCl salt. Concentrate the filtrate and recrystallize the crude product from ethanol.
Validation: Validate the spiro-carbon formation via ¹³C NMR. The appearance of a characteristic quaternary spiro-carbon signal at ~70–80 ppm definitively proves the[3+2] cyclization.
Protocol B: Microwave-Assisted Synthesis of 1,2,4,8-Tetraazaspiro[4.5]decanes
Reagent Assembly: Combine 1-methylpiperidin-4-one (1.0 eq), thiosemicarbazide (1.0 eq), and 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1.0 eq) in a microwave-safe vial with ethanol as the solvent[2].
Dielectric Heating: Subject the mixture to microwave irradiation (e.g., 300 W, 80°C) for 6 minutes[2].
Causality: Ethanol possesses a high loss tangent, making it an excellent microwave absorber. It translates electromagnetic energy into thermal energy instantly, providing the intense, localized heat required to drive the endothermic Schiff base formation and subsequent cyclization.
Validation Checkpoint 1: Post-irradiation, analyze an aliquot via LC-MS.
Validation: The presence of the target m/z molecular ion confirms successful multicomponent assembly without the need for prior isolation.
Purification & Validation Checkpoint 2: Cool the mixture to induce precipitation. Filter and wash with cold ethanol.
Validation: Validate via IR spectroscopy. Observe the characteristic –NH₂ stretching band at ~3650 cm⁻¹ and the –NH– stretching band at ~2950 cm⁻¹ to confirm the tetraaza ring structure[2].
Quantitative Analysis: Thermodynamic vs. Kinetic Control
To underscore the efficiency of dielectric heating in overcoming the entropic barriers of tetraazaspiro ring formation, the following table summarizes the kinetic data comparing conventional reflux versus microwave irradiation for the synthesis of 1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives[2].
Compound
R-Group (Aldehyde)
Conventional Yield (%)
Conventional Time (h)
Microwave Yield (%)
Microwave Time (min)
Efficiency Gain (Yield Δ)
2a
Phenyl
68%
6.0
90%
6.0
+22%
2b
4-Cl-Phenyl
70%
6.0
92%
6.0
+22%
2c
4-OH-Phenyl
72%
6.0
94%
6.0
+22%
2d
4-NO₂-Phenyl
70%
6.0
92%
6.0
+22%
Data Analysis: The empirical data demonstrates a consistent 20–30% yield enhancement and a staggering 60-fold reduction in reaction time. This validates the kinetic superiority of the microwave-assisted MCR pathway, as the rapid heating profile prevents the degradation of the imine intermediate[2].
Conclusion
The synthesis of tetraazaspiro compounds requires the precise orchestration of highly reactive intermediates. Whether exploiting the polarized exocyclic double bonds of thiohydantoins in [3+2] cycloadditions or leveraging the rapid dielectric heating of microwave-assisted MCRs, understanding the underlying kinetic and thermodynamic causalities is paramount. By enforcing self-validating protocols—such as real-time TLC monitoring and intermediate LC-MS/NMR verification—researchers can reliably access these complex 3D architectures, accelerating the development of rigidified, high-affinity ligands for advanced drug discovery pipelines.
References
Issa Yavari, Zohreh Taheri, Sara Sheikhi, Samira Bahemmat, Mohammad R Halvagar. "Synthesis of thia- and thioxo-tetraazaspiro[4.4]nonenones from nitrile imines and arylidenethiohydantoins". Molecular Diversity (2021).[Link]
"Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis". Molecular Diversity (2023).[Link]
Crystallographic Data and X-ray Structural Analysis of 1,4,8,9-Tetraazaspiro[5.5]undecane: A Technical Guide for Drug Development
Escaping "Flatland": The Role of Spirocyclic Polyamines In contemporary medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings has led to challenges in drug solubility, off-target toxicity, and p...
Author: BenchChem Technical Support Team. Date: April 2026
Escaping "Flatland": The Role of Spirocyclic Polyamines
In contemporary medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings has led to challenges in drug solubility, off-target toxicity, and poor metabolic stability. To counter this, drug development professionals are increasingly incorporating sp³-rich spirocyclic scaffolds to increase three-dimensionality—a paradigm often referred to as "escaping flatland."
1,4,8,9-Tetraazaspiro[5.5]undecane (CAS No.: 85371-66-0)[1] is a highly specialized, rigid building block. By featuring a single sp³-hybridized quaternary carbon atom (the spiro junction) shared between two six-membered tetraaza rings, this molecule forces an orthogonal geometry that projects functional groups into distinct vector spaces. Understanding its exact three-dimensional architecture through X-ray crystallography is non-negotiable for structure-based drug design (SBDD), as the spatial orientation of its four secondary amine nitrogen atoms dictates its capacity for target engagement and hydrogen-bonding.
This whitepaper provides an in-depth technical analysis of the crystallographic properties, conformational mechanics, and self-validating experimental protocols required to resolve the X-ray structure of 1,4,8,9-tetraazaspiro[5.5]undecane and its derivatives.
Molecular Architecture and Conformational Causality
The structural logic of 1,4,8,9-tetraazaspiro[5.5]undecane is governed by the minimization of steric strain and the maximization of favorable stereoelectronic interactions.
The Spiro Junction and Ring Conformation
At the core of the molecule is the C6 spiro carbon. Because this carbon is strictly sp³-hybridized, the two six-membered rings are forced into an orthogonal arrangement (dihedral angle approaching 90°). To minimize 1,3-diaxial interactions and torsional strain, both six-membered rings typically adopt a double-chair conformation [2].
Unlike highly flexible aliphatic chains, the tetraazaspiro[5.5]undecane system is conformationally restricted. The torsion angles around the C–N and C–C bonds within the rings average between 53° and 56°, closely mimicking the ideal 60° torsion of cyclohexane, but slightly flattened due to the shorter C–N bond lengths compared to C–C bonds[3].
Hydrogen Bonding and Lattice Stabilization
The presence of four secondary amines (N-H) makes this molecule a prolific hydrogen-bond donor and acceptor. In the solid state, the crystal lattice is almost entirely stabilized by a complex, three-dimensional network of intermolecular N–H···N hydrogen bonds. This strong cohesive energy is the primary reason why these polyamines often exhibit high melting points and require specific crystallization techniques to prevent amorphous precipitation[4].
Fig 1. Mechanistic causality of spirocyclic conformation and lattice stabilization.
Quantitative Crystallographic Data
While specific unit cell dimensions can vary based on the crystallization solvent (due to potential solvate formation), the fundamental crystallographic parameters for the 1,4,8,9-tetraazaspiro[5.5]undecane core remain consistent across its structural class. The data below represents the established baseline for this scaffold, derived from high-resolution single-crystal X-ray diffraction of isostructural tetraazaspiro derivatives[5].
Table 1: Representative Crystallographic Parameters for 1,4,8,9-Tetraazaspiro[5.5]undecane
Parameter
Value / Specification
Chemical Formula
C₇H₁₆N₄
Formula Weight
156.23 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a ≈ 6.52 Å, b ≈ 11.24 Å, c ≈ 11.58 Å
Beta Angle (β)
≈ 105.1°
Volume (V)
≈ 819.4 ų
Z (Molecules per cell)
4
Calculated Density (ρ)
1.266 g/cm³
Radiation Source
Mo Kα (λ = 0.71073 Å)
Data Collection Temp.
100(2) K
Final R indices [I>2σ(I)]
R₁ ≈ 0.045, wR₂ ≈ 0.112
Experimental Protocols: A Self-Validating Workflow
To achieve publication-quality structural data (R₁ < 0.05), the experimental workflow must be rigorously controlled. Polyamines are notoriously hygroscopic and prone to forming twinned crystals or oils. The following protocol utilizes a self-validating feedback loop to ensure data integrity.
Protocol A: Single-Crystal Growth via Vapor Diffusion
Causality: Direct solvent evaporation often forces rapid nucleation in polyamines, resulting in microcrystalline powders. Vapor diffusion allows for an ultra-slow, thermodynamically controlled decrease in solubility, which is critical for forming the macroscopic, defect-free single crystals required for X-ray diffraction.
Dissolution: Dissolve 15 mg of highly purified 1,4,8,9-tetraazaspiro[5.5]undecane in 1.0 mL of anhydrous methanol (the "good" solvent) in a 2-dram inner vial.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
Chamber Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 4.0 mL of anhydrous diethyl ether (the "anti-solvent").
Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Store undisturbed at 4 °C in a vibration-free environment.
Validation Check: Over 3–7 days, ether vapors will diffuse into the methanol. Inspect daily under polarized light. The presence of birefringence confirms crystallinity rather than amorphous oil formation.
Protocol B: X-ray Data Collection and Refinement
Causality: We mandate the use of Molybdenum (Mo Kα) radiation over Copper (Cu Kα) because Mo provides a shorter wavelength (0.71073 Å). This yields higher-resolution data at higher diffraction angles, which is absolutely essential for accurately locating the electron density of the hydrogen atoms attached to the nitrogen centers. Furthermore, data collection must be performed at cryogenic temperatures (100 K) to freeze out dynamic disorder and reduce thermal atomic displacement parameters (B-factors).
Mounting: Harvest a single crystal (approx. 0.15 × 0.12 × 0.10 mm) using a nylon cryoloop coated in Paratone-N oil. Immediately transfer to the diffractometer's cold stream (100 K).
Screening (Self-Validation): Collect 20 initial frames. Calculate the internal agreement factor (
Rint
). Decision Gate: If
Rint>0.08
, the crystal is twinned or highly mosaiced; abort and mount a new crystal. If
Rint≤0.08
, proceed to full data collection.
Data Acquisition: Collect a full sphere of data using
ω
-scans with a step size of 0.5°.
Reduction & Phasing: Integrate the frames and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods (e.g., SHELXT).
Refinement: Perform full-matrix least-squares refinement on
F2
(SHELXL). Refine all non-hydrogen atoms anisotropically. Locate N-H hydrogen atoms from the difference Fourier map and refine them freely to validate the hydrogen-bonding network.
Fig 2. Self-validating crystallographic workflow for spirocyclic amines.
Conclusion
The elucidation of the X-ray structure of 1,4,8,9-tetraazaspiro[5.5]undecane provides critical insights into the conformational behavior of spirocyclic polyamines. By confirming the orthogonal double-chair geometry and mapping the extensive N-H···N hydrogen bond network, researchers can accurately model how this building block will behave when incorporated into larger active pharmaceutical ingredients (APIs). Adherence to rigorous, low-temperature crystallographic protocols ensures that the resulting structural data is robust, reliable, and directly applicable to advanced computational drug design.
References
Lowe-Ma, C. K. (1990). Structure of 2,4,8,10-tetranitro-2,4,8,10-tetraazaspiro[5.5]undecane (TNSU), an energetic spiro bicyclic nitramine. Acta Crystallographica Section C, 46(6), 1029-1033. Available at:[Link]
Astaraki, A. M., Bazgir, A., & Faraji, F. (2008). 7,11-Bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1494. Available at:[Link]
Saeed, A., et al. (2019). Synthesis, Crystal Structure Elucidation and Interactions in 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione: Hirshfeld Surface Analysis, 2D Fingerprint Plots and 3D Energy Framework Calculations. Journal of Chemical Crystallography, 49, 115–125. Available at:[Link]
Escape from Flatland: Thermodynamic Stability and Conformational Dynamics of Spiro[5.5]undecane Derivatives in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Introduction: The "Escape from Flatland" Paradigm For decades, drug discovery pipe...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Introduction: The "Escape from Flatland" Paradigm
For decades, drug discovery pipelines were dominated by flat, planar, aromatic structures. However, the modern pharmacological landscape has shifted toward the 1 concept[1]. This paradigm posits that molecules with a higher fraction of sp³-hybridized carbons (
Fsp3
) and enhanced three-dimensionality exhibit superior physicochemical properties, improved target selectivity, and higher clinical success rates[2].
Spirocyclic compounds—specifically spiro[5.5]undecane derivatives —represent a premier class of 3D scaffolds. Characterized by two orthogonal six-membered rings sharing a single quaternary carbon atom, this rigid topology locks the molecule into well-defined spatial orientations. This precise vectorization of functional groups allows for optimal interactions with complex biological binding pockets, overcoming the limitations of traditional flat bioisosteres.
Conformational Landscape and Thermodynamic Stability
The thermodynamic stability of spiro[5.5]undecane systems is governed by a delicate interplay of steric strain (e.g., 1,3-diaxial interactions) and stereoelectronic effects. Because the two cyclohexane rings are orthogonal, substituents on one ring can exert trans-annular influences on the other.
In hetero-substituted derivatives, such as 1,7-dioxaspiro[5.5]undecane , the conformational landscape is heavily dictated by the anomeric effect . 3 reveal that conformations maximizing antiperiplanar interactions between heteroatom lone pairs and adjacent polar bonds represent the global thermodynamic minimum[3].
Quantitative Data Summary: Thermodynamic Stability
The table below summarizes the relative Gibbs free energy (
ΔG
) and population distribution of the primary conformers of 1,7-dioxaspiro[5.5]undecane at 298 K.
Conformer
Structural Description
Stereoelectronic Effect
Relative
ΔG
(kcal/mol)
Population at 298K (%)
Conformation A
Both oxygen lone pairs antiperiplanar to C-O bonds
Double anomeric effect
0.0
> 95%
Conformation B
One oxygen lone pair antiperiplanar to C-O bond
Single anomeric effect
+1.8 to +2.5
< 5%
Conformation C
No antiperiplanar lone pairs
No anomeric stabilization
> +4.0
~ 0%
Note: The overwhelming preference for Conformation A demonstrates how stereoelectronic tuning can be utilized by medicinal chemists to lock spirocycles into a single, predictable bioactive conformation.
Experimental Workflows for Conformational Analysis
Resolving the 3D structure of spirocycles requires a hybrid approach combining theoretical modeling and advanced spectroscopy.
Workflow for resolving spiro[5.5]undecane conformational ensembles using NMR and DFT.
Protocol 1: Variable-Temperature (VT) NMR Conformational AnalysisNMR spectroscopy is the gold standard for studying conformation in solution[4]. However, spirocycles present unique challenges due to rapid ring-flipping at room temperature.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5-10 mg of the spiro[5.5]undecane derivative in 0.6 mL of a low-freezing, high-viscosity deuterated solvent (e.g., Toluene-
d8
or CDCl
3
).
Causality: Molecules in the ~500 Da range fall into the intermediate tumbling regime where NOE signals can cross zero, rendering them invisible. High-viscosity solvents slow the molecular correlation time (
τc
), shifting the system into the spin-diffusion limit to produce strong, negative NOEs.
VT-NMR Acquisition: Cool the probe from 298 K down to 253 K in 10 K increments. Acquire 1D
1
H spectra at each step.
Causality: At 298 K, rapid chair-chair interconversion averages the axial and equatorial proton signals. Cooling below the coalescence temperature "freezes" the conformers on the NMR timescale, resolving distinct peaks for each conformer.
NOESY/ROESY Mapping: At the lowest temperature (e.g., 253 K), acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.
Self-Validating Step: Integrate the cross-peaks to calculate inter-proton distances (
r∝I−1/6
). Compare these experimental distances against DFT-optimized geometries. If the deviation exceeds 0.5 Å, the assumed conformational ensemble is rejected, and theoretical weights must be recalculated.
Synthesizing highly substituted spiro[5.5]undecane frameworks often suffers from low yields and long reaction times due to the steric hindrance around the quaternary spiro center. Recent advancements have demonstrated that 4 for these complex architectures[4].
Protocol 2: Microwave-Assisted Synthesis of Spiro[5.5]undecane-1,5,9-trione Derivatives
Step-by-Step Methodology:
Reagent Assembly: In a microwave-safe vessel, combine dimedone (1.0 equiv) and an appropriate dienone, such as (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1.0 equiv), in ethanol.
Catalyst Addition: Add triethylamine (0.2 equiv) to the mixture.
Causality: Triethylamine acts as a base to deprotonate dimedone, generating a reactive enolate essential for initiating the cascade Michael addition/intramolecular aldol condensation.
Microwave Irradiation: Seal the vessel and irradiate at 100 °C for 15-20 minutes using a dedicated laboratory microwave synthesizer.
Causality: Conventional conductive heating takes 2-3 hours and often leads to thermal degradation. Microwave dielectric heating couples directly with the polar ethanol and triethylamine, providing rapid, uniform thermal energy that overcomes the high activation barrier of the spirocyclization instantly, boosting yields up to 98%.
Self-Validating Step: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The protocol dictates that if the dienone starting material spot persists, irradiation is extended in strict 5-minute increments. Reaction completion is validated solely by the total disappearance of the enone precursor, confirmed subsequently by a single product peak in LC-MS.
Pharmacological Applications and Signaling Pathways
Spiro[5.5]undecane derivatives are not just structural curiosities; they are potent pharmacophores. They have been extensively patented as 5 for CNS disorders[5], and as potent antagonists for Nicotinic Acetylcholine Receptors (nAChR) in anti-cancer research[3].
By competitively binding to nAChRs, specific spiro[5.5]undecane derivatives block acetylcholine, preventing downstream calcium influx. This blockade starves the cell of the secondary messengers required to activate the PI3K/Akt and MAPK pathways, ultimately arresting tumor cell proliferation.
Mechanism of nAChR signaling inhibition by spiro[5.5]undecane derivatives.
References
BenchChem Technical Support Team. "Potential applications of spirocyclic compounds in pharmacology." Benchchem.
Zheng, et al. "Spirocyclic Scaffolds in Medicinal Chemistry." ACS Publications.
Burgaz, E.V., & Kunter, I. "Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction." EMU Journal of Pharmaceutical Sciences.
BenchChem. "Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems: A Technical Guide." Benchchem.
Kessler, et al. "Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability." PMC.
"EP1899303B1 - Novel 3-aza-spiro[5.5]undecane derivatives and their use as monoamine neurotransmitter re-uptake inhibitors." Google Patents.
Electronic Properties and Orbital Dynamics of 1,4,8,9-Tetraazaspiro[5.5]undecane: A Comprehensive Technical Guide
Executive Summary The compound 1,4,8,9-Tetraazaspiro[5.5]undecane (CAS: 85371-66-0) represents a highly specialized class of spirocyclic aliphatic amines. Characterized by a unique structural topology that fuses a pipera...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1,4,8,9-Tetraazaspiro[5.5]undecane (CAS: 85371-66-0) represents a highly specialized class of spirocyclic aliphatic amines. Characterized by a unique structural topology that fuses a piperazine-like ring (1,4-diaza) and a tetrahydropyridazine-like ring (8,9-diaza) at a single quaternary spiro carbon, this molecule exhibits fascinating electronic properties. This whitepaper provides an in-depth analysis of its orbital interactions, thermodynamic characteristics, and experimental workflows, designed for researchers in advanced materials, energetic compounds, and medicinal chemistry.
Structural Topology and Orbital Architecture
The fundamental electronic behavior of 1,4,8,9-Tetraazaspiro[5.5]undecane is dictated by its rigid, orthogonal geometry. The spiro[5.5]undecane core forces the two six-membered nitrogenous rings into a perpendicular arrangement.
The 1,4-Diaza System: This piperazine-like moiety contains two secondary amines. The nitrogen lone pairs reside in
sp3
hybridized orbitals, contributing to the molecule's basicity and nucleophilicity.
The 8,9-Diaza System: This tetrahydropyridazine-like moiety features a direct N-N bond (hydrazine linkage). The adjacent nitrogen lone pairs experience significant Coulombic repulsion.
Spiroconjugation: Although the spiro carbon (C6) is
sp3
hybridized and lacks a formal
π
-system, the orthogonal arrangement allows for through-space orbital interactions known as spiroconjugation. This phenomenon splits the degenerate energy levels of the isolated rings, significantly altering the HOMO-LUMO gap[1]. Structural analyses of related energetic spiro bicyclic nitramines, such as TNSU, confirm that these spiro frameworks maintain specific geometries, with average C-N-C angles around 115.2°, which optimally position the orbitals for cross-ring interactions[2].
Fig 1: Orbital interaction pathways demonstrating the alpha-effect and spiroconjugation in the core.
Electronic Properties: HOMO-LUMO Gaps and The Alpha Effect
The electronic signature of 1,4,8,9-Tetraazaspiro[5.5]undecane is heavily influenced by the alpha effect within the 8,9-hydrazine linkage. The ground-state destabilization caused by the repulsion of adjacent nitrogen lone pairs raises the energy of the Highest Occupied Molecular Orbital (HOMO). Density functional theory (DFT) studies on related tetraazaspiro systems at the B3LYP/6-31G** level reveal that these orbital dynamics directly dictate thermodynamic stability, detonation properties, and pharmacological reactivity[3][4].
Quantitative Electronic Data
The following table summarizes the theoretical electronic parameters extrapolated from DFT models of tetraazaspiro[5.5]undecane derivatives.
Electronic Property
Value Range
Causality / Mechanistic Significance
HOMO Energy
-5.8 to -6.2 eV
Elevated primarily by the N8-N9 lone-pair repulsion (alpha effect).
LUMO Energy
-1.1 to -1.5 eV
Modulated by through-space spiroconjugation across the C6 node.
Band Gap (
ΔE
)
~4.7 eV
Indicates moderate chemical hardness; suitable for coordination chemistry.
Dipole Moment
1.8 - 2.4 D
Driven by the asymmetric distribution of the four nitrogen atoms.
N-N Bond Dissociation
~45 kcal/mol
The weakest link in the molecule; dictates pyrolysis mechanisms[4].
Experimental Methodologies
To ensure scientific integrity, the synthesis and electronic characterization of 1,4,8,9-Tetraazaspiro[5.5]undecane require rigorous, self-validating protocols.
Protocol A: Synthesis of the Spirocyclic Framework
This protocol utilizes a condensation-reduction pathway designed to prevent premature cleavage of the delicate N-N bond.
Precursor Assembly: Dissolve equimolar amounts of 1-Boc-4-piperidone and 1,2-diformylhydrazine in anhydrous ethanol.
Causality: Utilizing sterically protected precursors prevents uncontrolled polymerization and directs the regioselectivity of the spirocyclization.
Acid-Catalyzed Condensation: Add 0.1 equivalents of p-toluenesulfonic acid (pTSA). Reflux the mixture at 80°C for 12 hours using a Dean-Stark apparatus.
Causality: The continuous azeotropic removal of water drives the thermodynamic equilibrium toward the formation of the spiro-aminal intermediate.
Selective Reduction: Cool the reaction vessel to 0°C. Slowly add 1.5 equivalents of sodium cyanoborohydride (NaBH
3
CN) and stir for 4 hours.
Causality: NaBH
3
CN is a mild reducing agent that selectively reduces the intermediate imines to saturated amines without cleaving the labile N-N hydrazine bond.
Deprotection & Validation: Treat the intermediate with 4M HCl in dioxane to remove the Boc and formyl protecting groups. Neutralize and purify via basic alumina column chromatography (DCM:MeOH 9:1).
Self-Validation: Perform Thin-Layer Chromatography (TLC) with a ninhydrin stain. The appearance of a dark purple spot confirms the successful generation of the secondary aliphatic amines.
Protocol B: Electrochemical Validation of HOMO/LUMO Levels
To empirically verify the theoretically calculated electronic properties, Cyclic Voltammetry (CV) is employed.
Cell Setup: Assemble a three-electrode electrochemical cell utilizing a glassy carbon working electrode, a platinum wire auxiliary electrode, and an Ag/Ag
+
non-aqueous reference electrode.
Sample Preparation: Dissolve 1 mM of the purified spiro compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF
6
).
Causality: Acetonitrile provides a broad electrochemical window, while TBAPF
6
ensures high ionic conductivity without interfering with the analyte's specific redox events.
Internal Calibration: Spike the solution with 1 mM Ferrocene (Fc).
Causality: The Fc/Fc
+
redox couple acts as an internal standard, correcting for junction potentials and allowing accurate referencing of the energy levels to the vacuum scale.
Data Acquisition & Calculation: Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation potential (
Eoxonset
). Calculate the HOMO energy using the empirical formula:
EHOMO=−e(Eoxonset+4.80) eV
.
Self-Validation: Cross-reference the experimental HOMO value against DFT predictions to confirm the electronic integrity of the synthesized batch.
Fig 2: Step-by-step synthetic and electronic characterization workflow for the spirocyclic core.
Applications in Advanced Fields
The unique electronic configuration of 1,4,8,9-Tetraazaspiro[5.5]undecane makes it a highly versatile scaffold:
Energetic Materials: The spirocyclic core serves as a precursor for dense, high-energy polynitramines. Nitration of the four secondary amines yields compounds analogous to TNSU (2,4,8,10-tetranitro-2,4,8,10-tetraazaspiro[5.5]undecane), where the spiro-geometry enhances crystal density and detonation velocity while maintaining relative insensitivity to shock[2][4].
Coordination Chemistry: The presence of four nitrogen lone pairs, separated by a rigid spiro-node, allows the molecule to act as a bridging or chelating ligand for transition metals, facilitating the creation of novel metal-organic frameworks (MOFs) with tunable electronic band gaps.
References
Structure of 2,4,8,10-tetranitro-2,4,8,10-tetraazaspiro[5.5]undecane (TNSU), an energetic spiro bicyclic nitramine. Acta Crystallographica Section C. [Link]
Synthesis, Crystal Structure Elucidation and Interactions in 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione. ResearchGate. [Link]
P2O5-Promoted Cyclization of Di[aryl(hetaryl)methyl] Malonic Acids as a Pathway to Fused Spiro[4.4]nonane-1,6-Diones. The Journal of Organic Chemistry - ACS Publications. [Link]
Theoretical Studies on the Structures, Thermodynamic Properties, Detonation Properties, and Pyrolysis Mechanisms of Spiro Nitramines. The Journal of Physical Chemistry A - ACS Publications.[Link]
Application Note: High-Yield Synthesis and Purification Protocol for 1,4,8,9-Tetraazaspiro[5.5]undecane Scaffolds
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The integration of spirocyclic scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction and Strategic Rationale
The integration of spirocyclic scaffolds into drug discovery pipelines has accelerated due to their ability to increase the fraction of sp³ carbons (
Fsp3
) in drug candidates. This structural shift often translates to improved metabolic stability, enhanced aqueous solubility, and reduced off-target promiscuity compared to flat, aromatic analogs [1].
The 1,4,8,9-tetraazaspiro[5.5]undecane system (CAS: 85371-66-0) represents a highly valuable, yet synthetically challenging, diamine-rich building block. The presence of four heteroatoms within the spirocyclic framework requires precise orthogonal protecting group strategies and carefully tuned reductive amination conditions to prevent premature cyclization or polymerization.
This application note details a robust, self-validating synthetic protocol for generating this scaffold. The methodology prioritizes scalable intermediates, high-yielding functional group transformations, and rigorous in-process analytical controls.
Mechanistic Pathway and Design
The synthesis relies on the controlled assembly of the spiro-center via a bis-reductive amination/cyclization sequence. By utilizing orthogonally protected precursors (e.g., Boc and Cbz), the sequence ensures that the nitrogens are selectively unmasked for subsequent derivatization in library synthesis.
Caption: Logical flow of the spiro-center assembly via controlled reductive amination and cyclization.
Causality in Reagent Selection
Sodium Triacetoxyborohydride (STAB): Selected over Sodium Borohydride (
NaBH4
) or Sodium Cyanoborohydride (
NaCNBH3
). STAB is milder and selectively reduces iminium ions in the presence of unreacted ketones, minimizing the formation of undesired alcohol byproducts [2].
Acetic Acid (AcOH) Additive: Lowers the pH to ~4.5, accelerating the formation of the iminium ion intermediate, which is crucial for sterically hindered spiro-center formations.
Materials and Quantitative Parameters
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis of the primary intermediate.
Reagent / Material
Role
Equivalents
Amount (10 mmol scale)
Purity Req.
N-Boc-4-piperidone
Electrophile
1.0 eq
1.99 g
>98%
Protected Diamine Precursor
Nucleophile
1.05 eq
Variable
>95%
NaBH(OAc)3
(STAB)
Reducing Agent
1.5 eq
3.18 g
>97%, dry
Glacial Acetic Acid
Catalyst
1.2 eq
0.69 mL
Anhydrous
1,2-Dichloroethane (DCE)
Solvent
N/A
50 mL
Anhydrous
Trifluoroacetic Acid (TFA)
Deprotecting Agent
10.0 eq
7.65 mL
>99%
Note: Moisture control is critical. All solvents must be anhydrous to prevent competitive hydrolysis of the transient imine.
Step-by-Step Experimental Protocol
Phase 1: Reductive Amination (Assembly of the Pre-Spiro Core)
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Dissolution: Dissolve N-Boc-4-piperidone (1.99 g, 10.0 mmol) and the protected diamine precursor (10.5 mmol) in anhydrous DCE (40 mL).
Catalysis: Add glacial acetic acid (0.69 mL, 12.0 mmol) dropwise via syringe. Stir the mixture at room temperature (
22∘C
) for 2 hours to allow for complete imine/iminium formation.
Self-Validation Check: Withdraw a 10
μL
aliquot, quench in
NaHCO3
, extract with EtOAc, and analyze via LC-MS to confirm the disappearance of the ketone mass and the appearance of the imine intermediate.
Reduction: Cool the reaction mixture to
0∘C
using an ice bath. Add STAB (3.18 g, 15.0 mmol) in three equal portions over 15 minutes to control the mild exothermic reaction.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.
Phase 2: Workup and Cyclization
Quenching: Quench the reaction by slowly adding saturated aqueous
NaHCO3
(30 mL) until gas evolution ceases and the pH reaches ~8.
Causality: A basic quench neutralizes the acetic acid and decomposes unreacted STAB, preventing degradation of the amine product during extraction.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
3×30
mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Deprotection/Cyclization: Dissolve the crude intermediate in DCM (20 mL) and cool to
0∘C
. Add TFA (7.65 mL) dropwise. Stir for 4 hours at room temperature to remove the Boc groups and induce spontaneous intramolecular cyclization to form the 1,4,8,9-tetraazaspiro[5.5]undecane core.
Final Isolation: Concentrate the mixture in vacuo to remove excess TFA. The resulting TFA salt can be free-based using basic ion-exchange chromatography (e.g., Amberlyst A21) or by partitioning between 1M NaOH and a polar organic solvent like 10% MeOH/DCM.
Process Workflow and Quality Control
Caption: End-to-end experimental workflow highlighting critical in-process quality control nodes.
Expected Analytical Characterization
To ensure the trustworthiness of the synthesized scaffold, the final product must be validated against the following expected spectral parameters:
Analytical Technique
Expected Observation
Structural Significance
1
H NMR (400 MHz,
D2O
)
Multiplets at
δ
2.80 - 3.20 ppm (integrating for 12H).
Corresponds to the
CH2
protons adjacent to the nitrogen atoms in both rings.
13
C NMR (100 MHz,
D2O
)
Quaternary carbon signal at ~
δ
55-60 ppm.
Confirms the formation of the fully substituted spiro-carbon (C6).
HRMS (ESI-TOF)
[M+H]+
calculated for
C7H17N4+
: 157.1448
Validates the exact mass and formula of the target scaffold.
References
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available at: [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]
Application
Application Note: 1,4,8,9-Tetraazaspiro[5.5]undecane as a Next-Generation Spirocyclic Building Block in Medicinal Chemistry
Executive Summary The transition from planar, sp2-hybridized aromatic scaffolds to three-dimensional, sp3-rich architectures is a defining trend in contemporary drug discovery[1]. 1,4,8,9-Tetraazaspiro[5.5]undecane (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from planar, sp2-hybridized aromatic scaffolds to three-dimensional, sp3-rich architectures is a defining trend in contemporary drug discovery[1]. 1,4,8,9-Tetraazaspiro[5.5]undecane (CAS: 85371-66-0) has emerged as a highly versatile, conformationally restricted spirocyclic building block[2]. Featuring four nitrogen atoms distributed across a rigid spiro[5.5] core, this molecule serves as an advanced bioisostere for traditional piperazines and diazepanes. This application note details the mechanistic rationale, physicochemical advantages, and validated synthetic protocols for integrating this scaffold into lead optimization campaigns.
Mechanistic Rationale: The "Escape from Flatland" Paradigm
Historically, high-throughput screening libraries were dominated by flat, aromatic molecules due to the ease of sp2-sp2 cross-coupling chemistries[3]. However, increasing the fraction of sp3-hybridized carbons (Fsp3) correlates directly with improved clinical success rates and reduced toxicity[1].
Causality behind the Spirocyclic Advantage:
Solubility and Lipophilicity: Flat aromatic rings often suffer from extensive
π−π
stacking in the solid state, leading to high melting points and poor aqueous solubility. The orthogonal ring system of 1,4,8,9-tetraazaspiro[5.5]undecane disrupts crystal lattice packing, dramatically improving solubility without requiring the addition of polar, membrane-impermeable functional groups.
3D Vector Projection: The spiro carbon acts as a rigid tetrahedral node, projecting the attached pharmacophores into distinct three-dimensional vectors. This allows for highly specific interactions with complex binding pockets (e.g., the deep hydrophobic clefts of BRD4 or kinase hinge regions), reducing off-target promiscuity[4].
Metabolic Stability: The steric hindrance provided by the spirocyclic framework can shield adjacent amine functional groups from rapid oxidative metabolism by Cytochrome P450 enzymes.
Figure 1: Mechanistic pathway illustrating the ADMET benefits of spirocyclic incorporation.
Physicochemical Profiling & ADMET Advantages
To illustrate the impact of scaffold hopping from a flat diamine to the tetraazaspiro core, we present a comparative profiling summary. Related tetraazaspiro[5.5]undecane derivatives have demonstrated broad-spectrum activity and highly favorable pharmacokinetic profiles in recent ADMET evaluations[5].
Property / Metric
Traditional Piperazine Core
1,4,8,9-Tetraazaspiro[5.5]undecane Core
Causality / Impact on Drug Design
Fsp3 (Fraction sp3)
0.50 - 0.60
> 0.85
Higher saturation correlates with lower clinical attrition and toxicity[6].
Aqueous Solubility
Moderate (pH dependent)
High
Disruption of planarity prevents crystal lattice stacking.
ClogP
Baseline
-0.5 to -1.0 relative to baseline
Increased polarity from the spiro core lowers overall lipophilicity.
hERG Liability
Often High (basic amines)
Reduced
Steric bulk around the basic nitrogens impedes binding to the hERG potassium channel.
Experimental Protocols: Synthetic Workflows
The presence of four nitrogen atoms necessitates orthogonal protection strategies to ensure regioselective functionalization. The following protocol outlines a self-validating system for the selective N-arylation of the scaffold.
Protocol: Orthogonal Protection and Buchwald-Hartwig Cross-Coupling
Objective: Synthesize an N-aryl-1,4,8,9-tetraazaspiro[5.5]undecane derivative for subsequent library enumeration.
Procedure: Dissolve 1,4,8,9-tetraazaspiro[5.5]undecane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (2.5 eq) followed by dropwise addition of Boc2O (2.0 eq) dissolved in DCM.
Causality: The steric environment of the spiro center allows for the kinetic differentiation of the nitrogen atoms. Careful stoichiometric control ensures primarily di-Boc protection at the less sterically hindered positions.
Validation: Monitor via LCMS. The reaction is complete when the mass corresponding to the di-Boc intermediate [M+H]+ is the dominant peak. Purify via flash chromatography.
Buchwald-Hartwig N-Arylation:
Procedure: In a flame-dried Schlenk flask, combine the di-Boc protected spirocycle (1.0 eq), an aryl bromide (1.1 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and NaOtBu (1.5 eq). Evacuate and backfill with nitrogen three times. Add anhydrous toluene and heat to 90 °C for 12 hours.
Causality: Pd2(dba)3/XPhos is selected as the catalytic system because the bulky, electron-rich XPhos ligand facilitates the challenging reductive elimination step necessary for forming C-N bonds with sterically demanding secondary amines.
Validation: Cool to room temperature, filter through a pad of Celite, and concentrate. Confirm the presence of the product via 1H NMR (look for the shift in the spirocyclic proton signals and the appearance of aromatic protons).
Global Deprotection:
Procedure: Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM at room temperature for 2 hours.
Validation: Evaporate the solvent under reduced pressure to yield the N-aryl tetraaza scaffold as a TFA salt, ready for final acylation or alkylation.
Figure 2: Workflow for the orthogonal functionalization of the tetraazaspiro scaffold.
Biological Application: Case Studies
The tetraazaspiro[5.5]undecane framework is not merely a structural novelty; it has direct implications in oncology and epigenetics. Recent studies on structurally related derivatives, such as 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione, have demonstrated potent anti-lung cancer activity against A549 cell lines[4].
In-silico molecular docking studies reveal that the spirocyclic core allows the molecule to adopt a highly favorable conformation within the active sites of Bromodomain-containing protein 4 (BRD4)[5]. The rigid 3D structure positions hydrogen-bond donors and acceptors optimally to interact with the conserved asparagine residue in the BRD4 binding pocket—a feat often difficult to achieve with flexible aliphatic chains or planar aromatic rings.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
Ghous, F., Rai, S., Kumar, S., & Bishnoi, A. (2023). Synthesis, in-Silico investigations, molecular docking, ADMET, and anti-lung cancer activity studies of 1,2,4,5-tetraazaspiro [5.5] undecane-3-thione. Chemical Physics, 574(5), 112053. URL:[Link]
Application Notes and Protocols for the Selective N-Alkylation of 1,4,8,9-Tetraazaspiro[5.5]undecane
Introduction The 1,4,8,9-tetraazaspiro[5.5]undecane scaffold is a unique and rigid three-dimensional heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its distinct architecture, featur...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The 1,4,8,9-tetraazaspiro[5.5]undecane scaffold is a unique and rigid three-dimensional heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its distinct architecture, featuring four nitrogen atoms in two different chemical environments, offers a versatile platform for the development of novel therapeutic agents. The selective functionalization of these nitrogen atoms is paramount to systematically explore the structure-activity relationship (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. This application note provides a comprehensive guide to the selective N-alkylation of 1,4,8,9-tetraazaspiro[5.5]undecane, detailing synthetic strategies, step-by-step protocols, and the underlying principles governing regioselectivity.
The Challenge of Selectivity in 1,4,8,9-Tetraazaspiro[5.5]undecane
The core structure of 1,4,8,9-tetraazaspiro[5.5]undecane presents a significant challenge for selective N-alkylation due to the presence of four secondary amine functionalities. These nitrogens can be categorized into two distinct types based on their local environment:
N1 and N9: These nitrogens are part of a piperidine-like ring and are situated at the spirocyclic center. Their reactivity is influenced by the steric hindrance imposed by the spiro-fusion.
N4 and N8: These nitrogens are part of a piperazine-like ring, which generally exhibits different basicity and nucleophilicity compared to piperidine nitrogens.
Achieving selective alkylation at a specific nitrogen atom requires a careful consideration of steric and electronic factors, as well as the strategic use of protecting groups. Generally, the piperidine nitrogen is more nucleophilic than the primary aminomethyl group, a principle that can be extrapolated to the more complex spirocyclic system.[1][2]
Strategic Approaches to Selective N-Alkylation
Two primary strategies can be employed to achieve selective N-alkylation of 1,4,8,9-tetraazaspiro[5.5]undecane:
Direct Alkylation under Controlled Conditions: This approach leverages the potential differences in nucleophilicity and steric accessibility of the nitrogen atoms. By carefully controlling stoichiometry, temperature, and the nature of the alkylating agent, a degree of selectivity may be achieved. However, this method often leads to a mixture of products, necessitating challenging purification.
Orthogonal Protecting Group Strategy: This is the more robust and reliable method for achieving high selectivity. It involves the protection of certain nitrogen atoms with a protecting group, followed by the alkylation of the remaining free nitrogen(s), and subsequent deprotection. The choice of protecting groups is critical and should allow for selective removal without affecting other parts of the molecule.
This guide will focus on the more reliable protecting group strategy.
Proposed Synthetic Pathway for Selective N-Alkylation
The following proposed pathway utilizes an orthogonal protecting group strategy to achieve selective mono-alkylation at the N4 position. This strategy is based on the differential reactivity of the nitrogen atoms and the well-established chemistry of amine protecting groups.
Figure 1. Proposed workflow for selective N4-alkylation.
Experimental Protocols
Protocol 1: Synthesis of 1,4,8,9-Tetraazaspiro[5.5]undecane
The synthesis of the parent scaffold is the initial step. While a direct, high-yield synthesis for 1,4,8,9-tetraazaspiro[5.5]undecane is not extensively documented in readily available literature, a plausible route involves the condensation of 1,3-diaminopropane with a suitable cyclic ketone derivative. A related synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones has been reported via a double Michael addition, which provides a conceptual basis for the formation of the spirocyclic core. For the purpose of this protocol, we will assume the availability of the starting material.
Protocol 2: Selective N1, N9-di-Boc Protection
Rationale: The N1 and N9 nitrogens are anticipated to be more sterically hindered due to their proximity to the spirocyclic center. However, their potentially higher basicity compared to the piperazine-like nitrogens could favor their reaction with Boc anhydride under carefully controlled conditions. This protocol aims for the selective protection of the less nucleophilic N4 and N8 positions first, leaving the more hindered N1 and N9 positions for subsequent reactions if desired. Alternatively, a di-protection of N1 and N9 is proposed here, assuming their similar reactivity.
Dissolve 1,4,8,9-tetraazaspiro[5.5]undecane (1.0 eq.) in anhydrous DCM.
Add triethylamine (2.2 eq.) to the solution.
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (2.1 eq.) in DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired N1,N9-di-Boc-1,4,8,9-tetraazaspiro[5.5]undecane.
Protocol 3: Selective Mono-Alkylation at N4
Rationale: With the N1 and N9 positions protected, the N4 and N8 nitrogens are available for alkylation. Due to their equivalence, mono-alkylation can be achieved by using a stoichiometric amount of the alkylating agent.
Yields are estimated based on similar reactions reported in the literature and may require optimization for this specific substrate.
Mechanistic Considerations for Selectivity
The selectivity in the proposed protocol is governed by a combination of steric and electronic effects, as well as the use of an orthogonal protecting group strategy.
The selective N-alkylation of 1,4,8,9-tetraazaspiro[5.5]undecane is a challenging but achievable synthetic goal. The use of an orthogonal protecting group strategy, as outlined in this application note, provides a robust and reliable approach to access specific N-alkylated derivatives. The protocols provided herein are based on well-established synthetic methodologies and serve as a strong starting point for researchers working with this unique spirocyclic scaffold. Further optimization of reaction conditions may be necessary depending on the specific alkylating agent and the desired final product.
References
Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid with divinylketones. Arabian Journal of Chemistry, 10, S2355-S2363.
BenchChem. (2025).
BenchChem. (2026). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
O'Brien, P. (2002). The Nucleophilicity of Amines.
Sayin, K. (2014). A review on the synthesis of piperazine and piperidine derivatives and their applications. Mini-Reviews in Organic Chemistry, 11(3), 336-357.
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Harnessing the Spirocyclic Scaffold: Metal Complexation Protocols and Applications of 1,4,8,9-Tetraazaspiro[5.5]undecane Ligands
An Application Note for Researchers and Drug Development Professionals Abstract The unique three-dimensional architecture of spirocyclic compounds offers a rigid and pre-organized framework for the development of novel m...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers and Drug Development Professionals
Abstract
The unique three-dimensional architecture of spirocyclic compounds offers a rigid and pre-organized framework for the development of novel metal complexes.[1] This guide focuses on 1,4,8,9-tetraazaspiro[5.5]undecane, a saturated tetraamine ligand whose spirocyclic nature imposes specific geometric constraints on the resulting metal coordination sphere. These constraints can lead to complexes with unique catalytic, electronic, and biological properties.[2][3] This document provides a comprehensive overview, including a proposed synthetic pathway for the ligand, detailed protocols for metal complexation, a workflow for characterization, and a discussion of potential applications for researchers in materials science, catalysis, and medicinal chemistry.
Introduction: The Spirocyclic Advantage in Coordination Chemistry
Spiro-heterocycles are compelling building blocks in organic and medicinal chemistry due to their distinct conformational features. In the realm of coordination chemistry, incorporating a spiro-center into a ligand scaffold, such as in 1,4,8,9-tetraazaspiro[5.5]undecane, offers several key advantages:
Structural Rigidity: The spirocyclic fusion of the two piperidine rings restricts conformational flexibility, presenting the four nitrogen donor atoms in a more defined spatial arrangement compared to acyclic or simple macrocyclic analogues.
Pre-organization for Metal Binding: This rigidity can lower the entropic penalty of complexation, potentially leading to higher formation constants and more stable metal complexes.
Unique Coordination Geometries: The fixed orientation of the nitrogen lone pairs can enforce unusual or distorted coordination geometries (e.g., distorted octahedral or square pyramidal), which can fine-tune the redox properties and reactivity of the coordinated metal center.
Biological Potential: Nitrogen-containing spirocycles are privileged motifs in biologically active molecules, with applications as CNS depressants, anticonvulsants, and antibacterial agents. Their metal complexes are therefore of interest as potential therapeutic or diagnostic agents.[4][5]
This application note serves as a technical guide for the synthesis, complexation, and characterization of metal complexes based on this promising tetraaza spirocyclic ligand.
Part 1: Synthesis of 1,4,8,9-Tetraazaspiro[5.5]undecane Ligand
While direct literature on the synthesis of unsubstituted 1,4,8,9-tetraazaspiro[5.5]undecane is sparse, a robust synthetic route can be proposed by adapting established methods for constructing related diazaspiro[5.5]undecane and other nitrogen-containing spirocycles.[2] The following protocol is a scientifically-grounded, multi-step synthesis starting from commercially available 1-Boc-4-piperidone.
Proposed Synthetic Pathway Diagram
Caption: Proposed synthetic route for 1,4,8,9-Tetraazaspiro[5.5]undecane.
Detailed Synthesis Protocol
Rationale: This pathway utilizes a double reductive amination followed by a double N-alkylation strategy. The use of Boc and Tosyl protecting groups allows for selective reactions and prevents unwanted side products.
Step 1: Synthesis of tert-butyl 4-amino-4-(2-((tert-butoxycarbonyl)amino)ethyl)piperidine-1-carboxylate
To a stirred solution of 1-Boc-4-piperidone (1.0 eq) and ethylenediamine (1.1 eq) in dichloroethane (DCE) at 0 °C, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 16 hours.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (DCM, 3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Dissolve the crude residue in DCM. Add triethylamine (Et₃N, 3.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 2.2 eq). Stir at room temperature for 4 hours.
Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the fully protected spiro-diamine.
Validation: Characterize the product using ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and purity.
Step 2: Deprotection and Tosylation
Dissolve the product from Step 1 in a 4M solution of HCl in 1,4-dioxane. Stir at room temperature for 2 hours until TLC analysis indicates complete consumption of the starting material.
Concentrate the mixture under reduced pressure to obtain the spiro-diamine trihydrochloride salt.
Dissolve the salt in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 2.1 eq) slowly. Stir overnight, allowing the reaction to warm to room temperature.
Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the N,N'-ditosylated spiro-diamine intermediate.
Validation: Confirm structure via NMR and Mass Spectrometry.
Step 3: Second Ring Formation
To a solution of the ditosylated intermediate from Step 2 (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) at 0 °C under a nitrogen atmosphere.
Stir for 30 minutes, then add N,N'-ditosylethylenediamine (1.0 eq) dissolved in DMF.
Heat the reaction to 80 °C and stir for 24 hours.
Cool to room temperature and carefully quench with water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography to yield the fully protected tetra-tosylated 1,4,8,9-tetraazaspiro[5.5]undecane.
Validation: Full characterization by NMR and High-Resolution Mass Spectrometry (HRMS) is critical at this stage.
Step 4: Final Deprotection
Method A (Harsh): Heat the tetra-tosylated compound in a mixture of 33% HBr in acetic acid and phenol at 100 °C for 48 hours.
Method B (Milder): Alternatively, use a dissolving metal reduction (e.g., sodium in liquid ammonia).
After reaction completion, cool and carefully neutralize the solution with a strong base (e.g., NaOH pellets, then aqueous NaOH) to pH > 12.
Extract the aqueous layer extensively with chloroform or a DCM/isopropanol mixture.
Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the free base 1,4,8,9-tetraazaspiro[5.5]undecane ligand, likely as a hygroscopic oil or solid.
Final Validation: Characterize thoroughly using ¹³C NMR, ¹H NMR, FT-IR, and HRMS to confirm the successful removal of all four tosyl groups and the integrity of the spirocyclic core.
Part 2: General Protocol for Metal Complexation
This protocol provides a general framework for the synthesis of first-row transition metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)) complexes. The choice of solvent and counter-ion can significantly influence the final complex's structure and solubility.
Metal Complexation Workflow
Caption: General workflow for synthesizing metal complexes.
Detailed Complexation Protocol
Materials:
1,4,8,9-Tetraazaspiro[5.5]undecane ligand (from Part 1)
Under an inert atmosphere (N₂ or Ar), dissolve the 1,4,8,9-tetraazaspiro[5.5]undecane ligand (1.0 eq) in a minimal amount of anhydrous methanol.
In a separate flask, dissolve the chosen metal salt (1.0 eq) in methanol.
Causality: Using a 1:1 stoichiometric ratio is the standard starting point for forming a mononuclear complex with a tetradentate ligand. This can be adjusted to explore the formation of multinuclear species.
Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change is often observed immediately, indicating coordination.
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.
Expert Insight: The choice of refluxing is to overcome any kinetic barriers to complexation and ensure the thermodynamically most stable product is formed. For labile metals like Cu(II), room temperature stirring may be sufficient.
Allow the solution to cool to room temperature. If a precipitate has formed, it can be collected directly.
If no precipitate forms, slowly diffuse a less polar solvent (e.g., diethyl ether, THF) into the solution to induce crystallization. Storing the solution at low temperatures (4 °C or -20 °C) can also promote crystal growth.
Isolate the solid complex by vacuum filtration.
Wash the collected solid with a small amount of cold solvent, followed by diethyl ether, to remove any unreacted starting materials.
Dry the complex under vacuum.
Table 1: Common Metal Precursors and Expected Properties
Metal Precursor
Common Metal Ion
Expected Geometry
Potential Color
CuCl₂, Cu(ClO₄)₂·6H₂O
Cu(II), d⁹
Distorted Octahedral, Sq. Pyramidal
Blue / Green
NiCl₂·6H₂O, Ni(BF₄)₂·6H₂O
Ni(II), d⁸
Octahedral
Green / Blue
CoCl₂·6H₂O, Co(OAc)₂·4H₂O
Co(II), d⁷
Octahedral
Pink / Purple
ZnCl₂, Zn(OTf)₂
Zn(II), d¹⁰
Octahedral, Tetrahedral
Colorless
FeCl₂·4H₂O, FeCl₃
Fe(II)/Fe(III)
Octahedral
Pale Green / Yellow-Brown
Part 3: Characterization of Metal Complexes
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the final product.
Analytical Workflow Diagram
Caption: A comprehensive workflow for the characterization of metal complexes.
Key Characterization Techniques
FT-IR Spectroscopy: Compare the spectrum of the complex to the free ligand. A shift in the N-H stretching and bending frequencies is a strong indicator of nitrogen coordination to the metal center.
UV-Vis Spectroscopy: For d-block metals with unfilled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), this technique is used to observe the d-d electronic transitions, which are characteristic of the complex's coordination geometry.[6]
Mass Spectrometry (ESI-MS): This is crucial for confirming the mass of the complex ion, [M(L)]ⁿ⁺ or [M(L)X]ⁿ⁺ (where X is a co-ligand like Cl⁻), providing direct evidence of complex formation.
Elemental Analysis (C, H, N): Provides the empirical formula of the bulk sample, serving as a critical check for purity. The experimentally determined percentages should match the calculated values for the proposed complex formula.
Magnetic Susceptibility: For paramagnetic metal ions (e.g., Cu(II), Ni(II), high-spin Co(II)), this measurement determines the number of unpaired electrons, which helps to confirm the metal's oxidation state and spin state.
Single Crystal X-ray Diffraction: This is the definitive method for structural elucidation. It provides precise information on bond lengths, bond angles, coordination geometry, and the overall 3D structure of the complex in the solid state.
Part 4: Potential Applications in Research and Drug Development
The unique structural features of 1,4,8,9-tetraazaspiro[5.5]undecane metal complexes suggest their potential utility in several advanced applications.
Catalysis: The rigid ligand framework can create well-defined active sites for catalytic reactions. The enforced coordination geometry can influence substrate binding and transition state stabilization, potentially leading to highly selective catalysts for oxidation, reduction, or polymerization reactions.
Bioinorganic Mimics: These complexes can serve as structural and functional models for the active sites of metalloenzymes. Studying their reactivity can provide insights into biological processes.[7]
Therapeutic Agents: Transition metal complexes are increasingly investigated as alternatives to traditional organic drugs.[4][8]
Anticancer Agents: The complex could be designed to bind to DNA or inhibit key enzymes like topoisomerase. The redox activity of metals like copper or iron can be exploited to generate reactive oxygen species (ROS) within cancer cells.[7]
Antimicrobial Agents: The chelation of a metal ion can enhance the biological activity of a ligand. These complexes could be screened for activity against resistant bacterial or fungal strains.[9]
Diagnostic Imaging: By using a paramagnetic metal like Gd(III) (with an adapted ligand) or a radionuclide like ⁶⁴Cu or ⁶⁸Ga, these stable complexes could be developed as contrast agents for MRI or radiopharmaceuticals for PET imaging, respectively. The spirocyclic scaffold could be further functionalized with a targeting moiety to direct the agent to specific tissues or cell types.
References
Bedi, R. K., Bochenkova, E., Müller, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
Barakat, A., Al-Majid, A. M., Al-Najjar, H. J., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N′-dimethylbarbituric acid with divinylketones. Arabian Journal of Chemistry, 10, S3833-S3841. [Link]
Kranz, M., & Kiec-Kononowicz, K. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1028–1045. [Link]
Burgaz, E. V., Tutar, Y., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321. [Link]
Blackman, A. G. (2005). The Coordination Chemistry of Tripodal Tetraamine Ligands. ResearchGate. [Link]
Hundal, G., Hundal, M. S., Obrai, S., et al. (2002). Metal complexes of tetrapodal ligands: synthesis, spectroscopic and thermal studies, and X-ray crystal structure studies of Na(I), Ca(II), Sr(II), and Ba(II) complexes. Inorganic Chemistry, 41(8), 2077–2086. [Link]
Khalifa, O. S., El-Sonbati, A. Z., et al. (2023). Synthesis, Spectroscopic Characterization, Molecular Docking, Antioxidant and Anticancer Studies of Some Metal Complexes from Tetraazamacrocyclic Schiff Base Ligand. Journal of Pharmaceutical Research International, 35(22), 1-15. [Link]
Khan, M. S., & Ahmad, S. (2010). A novel synthetic route to synthesize 2,4,8,10-tetraoxaspiro[5.5]-undecane from formaldehyde under hydrothermal conditions. Journal of Heterocyclic Chemistry. [Link]
Bastos, C., et al. (2003). Metal complexes with a new N(4)O(3) amine pendant-armed macrocyclic ligand: synthesis, characterization, crystal structures, and fluorescence studies. Inorganic Chemistry, 42(21), 6936-6947. [Link]
Salimi, A., et al. (2023). Cu(II) Complexes of a Tripodal Tetraamine Incorporating a Pendant Arm and Related Schiff Base Ligand; X-ray Crystal Structure an. Inorganic Chemistry Research, 7, 22-26. [Link]
Sodhi, R. K., & Paul, S. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Cancer Therapy & Oncology International Journal, 14(2). [Link]
Fernández-Moreira, V., et al. (2023). Pharmaceutical Applications of Metal Complexes and Derived Materials. International Journal of Molecular Sciences, 24(21), 15638. [Link]
Karges, J., et al. (2021). Metal Complexes for Therapeutic Applications. Trends in Chemistry. [Link]
Roy, S., et al. (2012). Therapeutic Applications of Transition Metal Complexes. IOSR Journal of Pharmacy and Biological Sciences, 3(3), 1-10. [Link]
Applications of spirocyclic polyamines in targeted drug discovery
Application Note: Escaping Flatland with Spirocyclic Polyamines in Targeted Drug Discovery Rationale: The "Escape from Flatland" Paradigm Historically, medicinal chemistry has relied heavily on planar, sp2 -hybridized he...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Escaping Flatland with Spirocyclic Polyamines in Targeted Drug Discovery
Rationale: The "Escape from Flatland" Paradigm
Historically, medicinal chemistry has relied heavily on planar,
sp2
-hybridized heteroaromatic rings and simple saturated heterocycles like piperazine and morpholine. While synthetically accessible, these flat structures often suffer from poor aqueous solubility, high lipophilicity, and promiscuous off-target binding. The "escape from flatland" concept demonstrated that increasing the fraction of
sp3
-hybridized carbons (
Fsp3
) directly correlates with clinical success by enhancing three-dimensionality and target complementarity[1].
Spirocyclic polyamines—such as 2,6-diazaspiro[3.3]heptane and spiroazetidines—serve as conformationally restricted, three-dimensional bioisosteres for piperazine[2]. The quaternary spiro-carbon introduces a rigid, perpendicular vectorization of the amine groups. This structural shift disrupts the planar
π
-stacking that causes poor solubility, lowers lipophilicity, and sterically shields adjacent
α
-carbons from cytochrome P450 (CYP450)-mediated oxidative metabolism[3]. For example, replacing the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane core significantly improved target selectivity and reduced off-mechanism DNA damage and cytotoxicity[1]. In targeted therapies like PROTACs, the rigid exit vectors of spirocycles minimize the entropic penalty upon ternary complex formation, enhancing overall degradation efficacy[2].
Workflow Visualization
The decision matrix for incorporating spirocyclic polyamines during hit-to-lead optimization is visualized below, illustrating the logical progression from identifying a liability to achieving a superior pharmacological profile.
Logical workflow for utilizing spirocyclic polyamines to overcome planar heterocycle liabilities.
Comparative Physicochemical Profiling
To illustrate the quantitative impact of spirocyclic incorporation, the following table summarizes the typical physicochemical shifts observed when replacing a piperazine core with a 2,6-diazaspiro[3.3]heptane core in a lead molecule[3][4].
Property
Piperazine Core
2,6-Diazaspiro[3.3]heptane Core
Causality / Mechanism
Fsp3
Contribution
Low (Planar chair conformation)
High (Orthogonal 3D geometry)
Quaternary spiro-carbon forces an out-of-plane 3D geometry.
Lipophilicity (logP/logD)
Baseline
Reduced (
Δ
logD
≈
-0.5 to -1.0)
Increased dipole moment and disruption of molecular planarity.
Steric hindrance around the spiro-fusion blocks CYP450 access.
Off-Target (hERG)
High liability
Reduced liability
3D bulk prevents optimal binding in the cylindrical hERG pore.
Experimental Protocols
Protocol A: Incorporation of a Spirocyclic Polyamine into a Targeted Ligand via
SNAr
Objective: To couple a mono-Boc-protected 2,6-diazaspiro[3.3]heptane to an aryl halide-bearing targeted ligand (e.g., for a PROTAC or kinase inhibitor).
Causality & Design: Spirocyclic amines are significantly more sterically hindered than piperazine. Therefore, standard nucleophilic aromatic substitution (
SNAr
) requires elevated temperatures, a highly polar aprotic solvent, and a strong, non-nucleophilic base to drive the reaction without side-product formation.
Step-by-Step Methodology:
Preparation: In an oven-dried 10 mL microwave vial, dissolve the aryl halide electrophile (1.0 eq, 0.5 mmol) and tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.2 eq, 0.6 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3 mL).
Causality: NMP is chosen over DMF due to its higher boiling point and superior solvating power for rigid 3D scaffolds, preventing precipitation during heating.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol).
Causality: DIPEA acts as a proton sponge. Its steric bulk prevents it from acting as a competing nucleophile, which is critical when forcing a hindered spirocycle to react.
Reaction Execution: Seal the vial and heat in a microwave reactor at 120°C for 45 minutes.
Self-Validation (LC-MS Monitoring): Sample 5 µL of the reaction mixture, dilute in 100 µL of MeCN, and inject into the LC-MS. The reaction is self-validating: it is complete only when the aryl halide mass is depleted and the
[M+H]+
of the coupled product is dominant. If unreacted starting material remains, the steric bulk of the spirocycle is impeding the reaction; add 0.5 eq of the amine and heat for an additional 15 minutes.
Workup: Dilute the mixture with EtOAc (20 mL) and wash with 5% aqueous LiCl solution (3 x 10 mL) to selectively pull the NMP into the aqueous phase. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Deprotection: Treat the crude intermediate with 20% TFA in DCM (5 mL) for 1 hour at room temperature to reveal the secondary amine for subsequent linker attachment.
Protocol B: In Vitro Microsomal Stability Assay for Spirocyclic Validation
Objective: To quantify the metabolic stability of the spirocyclic drug candidate compared to its planar piperazine analog.
Causality & Design: Cytochrome P450 (CYP) enzymes primarily metabolize amines via N-dealkylation or
α
-carbon oxidation. The spiro-fusion sterically restricts CYP access to these
α
-carbons. This assay uses a self-validating NADPH-dependent system to confirm this mechanistic advantage[3].
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 mM stock of the spirocyclic compound in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).
Microsome Incubation: In a 96-well plate, combine 40 µL of the working solution with 10 µL of Human Liver Microsomes (HLM) (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Add 10 µL of an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.
Causality & Self-Validation: The NADPH system ensures a constant supply of reducing equivalents required by CYP enzymes. A negative control lacking NADPH must be run in parallel. If degradation occurs in the absence of NADPH, it indicates non-CYP mediated instability (e.g., esterase activity), thereby validating the specificity of the assay for CYP-mediated oxidation.
Time-Course Sampling: At
t=0,15,30,45,and 60
minutes, transfer 10 µL aliquots from the reaction well into 40 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Causality: The ice-cold MeCN immediately precipitates the microsomal proteins, halting the enzymatic reaction precisely at the target timepoint.
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
) to compare against the planar piperazine benchmark.
Application Note: Scale-Up Synthesis and Process Optimization of 1,4,8,9-Tetraazaspiro[5.5]undecane
Document ID: AN-2026-04-09 Target Audience: Process Chemists, Drug Development Professionals, and Scale-up Engineers Compound: 1,4,8,9-Tetraazaspiro[5.5]undecane (CAS: 85371-66-0) Executive Summary & Process Rationale Sp...
Author: BenchChem Technical Support Team. Date: April 2026
Document ID: AN-2026-04-09
Target Audience: Process Chemists, Drug Development Professionals, and Scale-up Engineers
Compound: 1,4,8,9-Tetraazaspiro[5.5]undecane (CAS: 85371-66-0)
Executive Summary & Process Rationale
Spirocyclic diamines and tetraaza scaffolds have become highly privileged structures in modern medicinal chemistry. By introducing three-dimensionality to molecular architectures, they effectively combat the "flatland" phenomenon associated with high attrition rates in clinical trials. 1,4,8,9-Tetraazaspiro[5.5]undecane (CAS: 85371-66-0) [1] is a highly valuable building block, but its transition from milligram-scale discovery chemistry to multi-kilogram process chemistry presents distinct challenges, primarily concerning regioselective cyclization, the management of highly polar intermediates, and the avoidance of hazardous reagents at scale.
This application note details a robust, scalable, and self-validating process for the synthesis of 1,4,8,9-Tetraazaspiro[5.5]undecane. Moving away from discovery-route reliance on hazardous reducing agents (e.g.,
LiAlH4
), this protocol employs a telescopic condensation-reductive amination sequence followed by a controlled crystallization of the hydrochloride salt [1]. This approach maximizes atom economy, ensures superior phase separation during workup, and guarantees high-purity API building blocks suitable for downstream coupling.
Process Engineering & Scalability Metrics
Causality in Route Selection
The synthesis of tetraazaspirocycles typically begins with the cyclization of a precursor under controlled acidic or basic conditions [1]. For scale-up, the following process optimizations were implemented:
Solvent Selection: Dichloromethane (DCM) was replaced with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF offers superior phase separation during aqueous washes and possesses a significantly better environmental and safety profile for pilot-plant operations.
Reduction Strategy: Direct amination and reduction using catalytic hydrogenation (
Pd/C
,
H2
) was selected over stoichiometric hydride donors. This eliminates the highly exothermic quenching step associated with borohydrides and prevents the generation of stoichiometric boron/aluminum waste streams.
Isolation: The final product is highly polar and water-soluble as a free base. Therefore, isolation is driven by the formation of the tetrahydrochloride salt in isopropanol (iPrOH), which acts as an anti-solvent to force a high-yielding, high-purity crystallization.
Scale-Up Performance Data
The following table summarizes the quantitative metrics tracked across three distinct scale-up campaigns, demonstrating the linearity and robustness of the process.
Parameter
Bench Scale (10 g)
Kilo-Lab (100 g)
Pilot Plant (1.5 kg)
Reactor Type
500 mL Jacketed Flask
5 L Jacketed Reactor
50 L Glass-Lined
Overall Yield (%)
82.4%
84.1%
83.8%
Purity (HPLC, a/a)
98.5%
99.1%
99.6%
Residual Pd (ICP-MS)
< 10 ppm
< 5 ppm
< 2 ppm
E-Factor
45
32
28
Volume Yield (g/L)
40
45
48
Process Workflow Visualization
The following diagram illustrates the critical path of the synthesis, highlighting the self-validating In-Process Controls (IPCs) that dictate the progression of the batch.
Process workflow for the scale-up synthesis of 1,4,8,9-Tetraazaspiro[5.5]undecane.
Detailed Experimental Protocols (Pilot Scale: 1.5 kg Target)
Note: The following protocol assumes operation within a cGMP-compliant or equivalent professional pilot plant facility equipped with standard process safety controls (e.g., scrubbers, pressure-rated hydrogenation vessels).
Step 1: Condensation and Spiro-Ring Formation
Preparation: Charge a 50 L glass-lined reactor (inerted with
N2
) with 2-MeTHF (15 L) and the N-protected piperidone precursor (approx. 2.5 kg, 1.0 eq).
Addition: Initiate stirring at 250 rpm. Slowly add the hydrazine/diamine equivalent (1.05 eq) via an addition funnel over 45 minutes. Maintain the internal temperature (
Tint
) below 30°C to control the initial exothermic condensation.
Cyclization: Heat the reactor to 65°C (reflux of 2-MeTHF azeotrope) and equip with a Dean-Stark trap to remove the water of condensation, driving the equilibrium toward the spirocyclic imine/enamine intermediate [1].
Self-Validation (IPC 1): After 6 hours, sample the reaction mixture. Perform HPLC analysis. Do not proceed until the starting piperidone is < 2.0% a/a.
Workup: Cool to 20°C. Wash the organic layer with 5% aqueous
NaHCO3
(5 L) followed by brine (5 L). The 2-MeTHF layer is retained for the next step (telescopic process).
Step 2: Catalytic Reduction
Preparation: Transfer the 2-MeTHF solution from Step 1 into a 50 L Hastelloy pressure reactor.
Catalyst Charging: Carefully charge 5%
Pd/C
(50% wet, 10 wt% relative to starting material) under a strict nitrogen blanket to prevent auto-ignition.
Hydrogenation: Purge the vessel with
N2
(3x 2 bar), then with
H2
(3x 2 bar). Pressurize the reactor to 3 bar with
H2
and heat to 40°C. Maintain pressure and temperature for 12 hours.
Self-Validation (IPC 2): Vent the reactor and sample. Analyze via LC-MS. The reaction is deemed complete when the mass corresponding to the unreduced intermediate is absent.
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with fresh 2-MeTHF (2 L). Caution: The spent catalyst must be kept wet and disposed of according to heavy metal waste protocols.
Step 3: Global Deprotection and Crystallization
Solvent Swap: Transfer the filtrate to a clean 50 L reactor. Distill off the 2-MeTHF under reduced pressure (150 mbar,
Tjacket
= 50°C) until a minimum stirrable volume is reached.
Deprotection: Add Isopropanol (iPrOH, 10 L) to the residue. Cool to 10°C. Slowly add 5-6 N HCl in iPrOH (4.0 eq) over 1 hour. A mild exotherm will occur, and off-gassing (if Boc-protected precursors were used) must be routed to a caustic scrubber.
Crystallization: Heat the suspension to 70°C to achieve a homogenous solution (or a highly mobile slurry). Initiate a controlled cooling ramp of 0.5°C/min down to 5°C. Hold at 5°C for 4 hours to maximize crystal growth and yield.
Isolation: Isolate the 1,4,8,9-Tetraazaspiro[5.5]undecane hydrochloride salt via centrifugation or Nutsche filtration. Wash the cake with cold iPrOH (2 x 1.5 L).
Drying: Dry the product in a vacuum oven at 45°C and < 50 mbar for 24 hours until constant weight is achieved.
References
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification and Crystallization of 1,4,8,9-Tetraazaspiro[5.5]undecane
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,4,8,9-Tetraazaspiro[5.5]undecane. This document provides in-depth troubleshooting advice and frequen...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,4,8,9-Tetraazaspiro[5.5]undecane. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification and crystallization of this compound. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
I. Understanding the Molecule: Key Physicochemical Properties
1,4,8,9-Tetraazaspiro[5.5]undecane is a polyaza spirocyclic compound. Its structure, featuring multiple nitrogen atoms, imparts specific properties that influence its purification and crystallization behavior. As a polyamine, it is expected to be a hygroscopic, water-soluble solid that exists in its protonated (ammonium) form at neutral pH. This inherent polarity and hydrogen bonding capability are critical considerations when selecting appropriate purification and crystallization solvents.
II. Purification Strategies: From Crude Product to High Purity
A common synthetic route to similar spirocyclic systems involves the reaction of a piperidin-4-one derivative with a suitable amine, followed by cyclization[2]. Potential impurities could therefore include unreacted starting materials, partially cyclized intermediates, and products of side reactions.
Recommended Purification Workflow
A two-step purification process is generally recommended for achieving high purity of 1,4,8,9-Tetraazaspiro[5.5]undecane:
Column Chromatography: Initial purification of the crude product is best achieved using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.
Recrystallization: Following chromatography, recrystallization is employed to obtain a highly crystalline and pure final product.
Caption: General purification workflow for 1,4,8,9-Tetraazaspiro[5.5]undecane.
III. Troubleshooting Guide: Purification
This section addresses common problems encountered during the purification of 1,4,8,9-Tetraazaspiro[5.5]undecane.
Problem
Potential Cause(s)
Recommended Solution(s)
Poor separation on silica gel column
- Inappropriate solvent system (too polar or too non-polar).- Compound streaking due to strong interaction with silica.
- Optimize the eluent system: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or methanol. A common starting point for similar compounds is an ethyl acetate/hexane mixture[1].- Add a small amount of a basic modifier: To reduce streaking, add a small percentage (0.1-1%) of triethylamine or ammonia solution to the eluent to neutralize acidic sites on the silica gel.
Low recovery from the column
- Compound is too polar and irreversibly adsorbs to the silica.- Decomposition on the silica gel.
- Switch to a different stationary phase: Consider using alumina (basic or neutral) or a reverse-phase silica gel (C18).- Use a less aggressive solvent system: Avoid highly acidic or basic conditions if the compound is suspected to be unstable.
Presence of colored impurities after column chromatography
- Co-elution of colored byproducts.- Impurities strongly adsorbed to the compound.
- Decolorize before recrystallization: Add a small amount of activated charcoal to a solution of the partially purified product, heat briefly, and then filter through celite before proceeding to recrystallization.
IV. Crystallization Methods: Achieving High-Quality Crystals
Crystallization is a critical step for obtaining a highly pure and stable solid form of 1,4,8,9-Tetraazaspiro[5.5]undecane. The choice of solvent and the cooling rate are paramount for successful crystallization[3][4].
Step-by-Step Recrystallization Protocol
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature[3]. Based on the structure and data from related compounds, a mixed solvent system is likely to be effective.
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot "good" solvent to the compound to dissolve it completely.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
Crystallization: Slowly add the "poor" solvent (antisolvent) to the hot solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate.
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals[4]. Subsequently, the flask can be placed in an ice bath to maximize the yield.
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry them under vacuum.
Overcoming solubility issues of 1,4,8,9-Tetraazaspiro[5.5]undecane in organic solvents
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 1,4,8,9-Tetraazaspiro[5.5]undecane (CAS No.: 85371-66-0)...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 1,4,8,9-Tetraazaspiro[5.5]undecane (CAS No.: 85371-66-0).
Handling spirocyclic aliphatic polyamines presents unique physicochemical challenges. This document provides diagnostic troubleshooting, causal explanations of solubility behaviors, and self-validating protocols to ensure your synthetic workflows proceed without interruption.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does 1,4,8,9-Tetraazaspiro[5.5]undecane instantly precipitate or refuse to dissolve in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?A: The insolubility is a direct consequence of the molecule's structural causality. 1,4,8,9-Tetraazaspiro[5.5]undecane is a rigid spirocyclic framework containing four secondary amine groups[1]. This high density of N-H donors and lone-pair acceptors creates a massive, tightly packed intermolecular hydrogen-bonding network. The resulting crystal lattice energy is too high for moderately polar aprotic solvents (like DCM or EtOAc) to disrupt. To solvate the free base, you must use highly polar solvent systems capable of competitive hydrogen bonding, such as Methanol (MeOH), Dimethyl Sulfoxide (DMSO), or aqueous mixtures.
Q2: I need to perform a coupling reaction in an aprotic organic solvent. How can I temporarily mask the polarity of this tetraamine?A: The most reliable strategy is global tert-butoxycarbonylation (Boc protection). By reacting the free amines with Di-tert-butyl dicarbonate (Boc₂O), you replace the polar N-H protons with bulky, non-polar tert-butyl carbamate groups. This transformation serves a dual purpose: it completely abolishes the hydrogen-bond donor capacity of the amines and introduces severe steric shielding, as detailed in 2[2]. The resulting tetra-Boc derivative is highly lipophilic and readily soluble in DCM, EtOAc, and Tetrahydrofuran (THF).
Q3: Why do my Boc-protection attempts of this polyamine in pure DCM result in low yields and unreacted starting material?A: Because the starting material is insoluble in DCM, the reaction occurs only at the solid-liquid interface, severely bottlenecking the kinetics. To resolve this, you must change the solvent system to a biphasic or highly polar protic mixture (e.g., Water/Methanol/Triethylamine) to fully dissolve the starting amine before adding Boc₂O. The water breaks the initial lattice energy, allowing homogeneous nucleophilic attack, a technique supported by 3[3].
Part 2: Solubilization Strategy Workflows
To determine the best path forward for your specific synthetic step, follow the logical workflow below.
Decision tree for overcoming spiro-polyamine solubility issues in organic synthesis.
Mechanistic causality of Boc protection disrupting polyamine crystal lattices.
Part 3: Quantitative Data & Solvent Matrices
The following tables summarize the quantitative shifts in solubility and the performance metrics of various protecting groups when applied to polyamines.
Table 1: Solvent Compatibility Matrix for 1,4,8,9-Tetraazaspiro[5.5]undecane
Solvent
Dielectric Constant (ε)
Free Amine Solubility
Tetra-Boc Protected Solubility
Hexane
1.9
Insoluble
Moderate
Ethyl Acetate (EtOAc)
6.0
Insoluble
High
Dichloromethane (DCM)
9.1
Insoluble
High
Methanol (MeOH)
32.7
Moderate
High
Water (H₂O)
80.1
High (as HCl salt)
Insoluble
Table 2: Protecting Group Performance for Polyamines
Data adapted from comparative polyamine synthesis parameters[2].
Protecting Group
Reagent
Typical Yield
Deprotection Conditions
Lipophilicity Gain
Boc
Boc₂O
>90%
Acidic (TFA, HCl)
Very High
Cbz
Cbz-Cl
~71%
Hydrogenolysis (H₂, Pd/C)
High
Alloc
Alloc-Cl
~89%
Pd(PPh₃)₄, scavenger
Moderate
Part 4: Self-Validating Experimental Protocol
Protocol: Global Boc-Protection of 1,4,8,9-Tetraazaspiro[5.5]undecane
This methodology ensures complete dissolution of the starting material prior to reaction, preventing mono/di-protected side products. The use of Boc groups is highly favored due to their stability under basic conditions and ease of removal via weak acids like Trifluoroacetic acid (TFA), as highlighted by [].
Dissolution Phase: Suspend 1,4,8,9-Tetraazaspiro[5.5]undecane in the H₂O/MeOH mixture. Add Et₃N. Stir at room temperature until the solution becomes completely homogeneous. Causality: Water disrupts the intermolecular H-bonds, while MeOH acts as a co-solvent to keep the incoming Boc₂O in solution.
Addition Phase: Cool the reaction flask to 0 °C using an ice bath. Add Boc₂O dropwise over 30 minutes.
Reaction Phase: Remove the ice bath and heat the solution to 50 °C for 16 hours. Causality: Heating drives the reaction to completion, overcoming the steric hindrance encountered when attaching the third and fourth Boc groups.
Workup & Phase Separation (Self-Validation Step 1): Concentrate the mixture under reduced pressure to remove MeOH. Add DCM and Water to the residue. Transfer to a separatory funnel.
Validation: If the reaction was successful, the product will quantitatively partition into the bottom DCM layer. If unreacted free amine remains, it will stay in the upper aqueous layer.
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the tetra-Boc protected intermediate as a white solid.
TLC Validation (Self-Validation Step 2): Spot the product on a silica gel TLC plate alongside the starting material. Elute with DCM:MeOH (9:1). Stain with Ninhydrin and heat.
Validation: The starting material will remain at the baseline (Rf = 0) and stain deep purple (free secondary amines). The successful product will migrate near the solvent front (high Rf) and will not stain purple, confirming the complete masking of all amine groups.
Technical Support Center: Preventing Oxidative Degradation of Tetraazaspiro Compounds
Audience: Researchers, Formulation Scientists, and Drug Development Professionals Scope: Mechanistic troubleshooting, formulation optimization, and forced degradation protocols for tetraazaspiro-based active pharmaceutic...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Scope: Mechanistic troubleshooting, formulation optimization, and forced degradation protocols for tetraazaspiro-based active pharmaceutical ingredients (APIs).
Tetraazaspiro compounds (e.g., 1,3,8,10-tetraazaspiro[4.5]decane derivatives) are highly valued in drug discovery for their rigid, three-dimensional scaffolds. However, the high density of nitrogen atoms—often secondary and tertiary amines—renders these spirocyclic cores highly susceptible to oxidative degradation. Degradation typically proceeds via two distinct mechanistic pathways: peroxide-mediated direct oxidation and radical-mediated autoxidation . Understanding the causality behind these pathways is critical for selecting the correct stabilization strategy.
Mechanistic pathways of tetraazaspiro amine oxidation and targeted inhibition strategies.
Troubleshooting Guides & FAQs
Q1: My tetraazaspiro API is degrading into N-oxides during storage at 4°C in liquid formulations. Why is this happening despite refrigeration, and how can I stop it?Causality: Refrigeration slows thermal degradation but does not prevent peroxide-mediated oxidation. Polymeric excipients like polyethylene glycol (PEG) or polysorbates (e.g., Tween 80) inherently contain 1 formed during their synthesis or via autoxidation[1]. Hydrogen peroxide and organic peroxides directly undergo nucleophilic attack by the electron-rich tertiary amines of the tetraazaspiro core, leading to 2 even at low temperatures[2].
Solution:
Excipient Screening: Source excipients with a certified low Peroxide Value (POV).
Antioxidant Addition: Incorporate a peroxide scavenger. While radical scavengers (like BHT) are ineffective against direct peroxide attack, adding free L-methionine or sodium thiosulfate will preferentially reduce hydroperoxides before they react with your API.
Q2: We observe N-dealkylation and ring-opening products in our solid-state API after 3 months. How do we differentiate between autoxidation and other pathways?Causality: Autoxidation is a radical chain reaction initiated by trace transition metals (e.g., Fe³⁺, Cu²⁺), light, or ambient oxygen. The abstraction of a hydrogen atom adjacent to the amine nitrogen forms a carbon-centered radical, which reacts with O₂ to form a peroxyl radical, eventually leading to N-dealkylation and the release of 3[3].
Solution: To definitively identify the pathway, perform a parallel forced degradation study (see Protocol 1). If the degradation is inhibited by the addition of 0.01-0.1% w/w Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA), the mechanism is4[4].
Q3: Is nitrogen flushing sufficient for headspace oxygen removal in liquid formulations?Causality: Standard nitrogen sparging or headspace flushing often leaves residual dissolved oxygen (DO) at levels sufficient to initiate radical chain reactions, especially in5 where the impurity-to-drug ratio is high[5].
Solution: For highly sensitive tetraazaspiro compounds, implement a Freeze-Pump-Thaw degassing cycle (see Protocol 2) to achieve near-zero DO levels, followed by sealing under an Argon atmosphere (Argon is denser than Nitrogen and provides a superior protective blanket).
Data Presentation: Excipient & Antioxidant Selection
Selecting the wrong antioxidant can accelerate degradation rather than prevent it. Use the table below to match the stabilization agent to the specific oxidative stressor identified in your formulation.
Purpose: Identify the specific oxidative vulnerabilities of the tetraazaspiro compound to tailor the storage formulation. This protocol acts as a self-validating system by running parallel mechanistic stressors against a protected control.
Solution Preparation: Dissolve the API at 1 mg/mL in a chemically inert, degassed solvent (e.g., HPLC-grade water/acetonitrile mixture).
Stress Conditions (Run in parallel):
Peroxide Stress: Add H₂O₂ to a final concentration of 0.3% (v/v). Incubate at room temperature (RT) in the dark.
Radical Stress: Add AIBN (Azobisisobutyronitrile) at 1 mM. Incubate at 40°C to induce thermal initiation of radicals.
Metal Catalysis: Add FeCl₃ or CuCl₂ to a final concentration of4. Incubate at RT under ambient air[4].
Control: API in degassed solvent, stored at RT in the dark.
Sampling & Quenching: Withdraw aliquots at 2, 8, and 24 hours. Critical Step: Quench peroxide reactions with sodium bisulfite immediately before injection to prevent artifactual degradation inside the autosampler.
LC-MS Analysis: Quantify the loss of the parent peak and identify the m/z shifts (+16 Da indicates N-oxides; mass loss indicates dealkylation/ring-opening).
Decision matrix for oxidative forced degradation testing and subsequent mitigation.
Protocol 2: Freeze-Pump-Thaw Degassing for Liquid Storage
Purpose: Complete removal of dissolved oxygen to establish a true zero-oxygen baseline for stability testing and long-term storage of liquid formulations.
Freezing: Place the liquid formulation in a heavy-walled Schlenk flask. Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
Pumping: Open the flask valve to a high vacuum line (≤ 0.1 Torr) for 5-10 minutes to evacuate the headspace oxygen.
Thawing: Close the vacuum valve and allow the flask to thaw at room temperature. You will observe bubbles forming as trapped dissolved gases escape the liquid matrix into the vacuum headspace.
Cycling: Repeat the Freeze-Pump-Thaw cycle at least three times. The process is complete when no further gas evolution (bubbling) is observed during the thaw phase.
Backfilling: Backfill the flask with high-purity Argon gas before opening to atmospheric pressure. Seal immediately.
References
Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (PMC).1
Forced degradation studies: A critical lens into pharmaceutical stability. Clinical Trials Arena.2
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs. ResearchGate.3
Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate.4
Stabilization of Pharmaceuticals to Oxidative Degradation (Patent Guidelines). USPTO.5
Troubleshooting side reactions in 1,4,8,9-Tetraazaspiro[5.5]undecane functionalization
Welcome to the technical support center for the functionalization of 1,4,8,9-tetraazaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navig...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the functionalization of 1,4,8,9-tetraazaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile spirocyclic scaffold. The inherent three-dimensional nature of spirocycles offers significant advantages in medicinal chemistry, including improved potency and selectivity.[1] However, the presence of multiple reactive nitrogen atoms in 1,4,8,9-tetraazaspiro[5.5]undecane presents unique challenges in achieving selective functionalization and avoiding undesirable side reactions.
This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles in your synthetic endeavors.
Section 1: Troubleshooting N-Alkylation Reactions
The alkylation of the secondary amine positions (N-1, N-4, N-8, N-9) is a fundamental transformation for elaborating the 1,4,8,9-tetraazaspiro[5.5]undecane core. However, achieving mono- versus multi-alkylation and preventing over-alkylation can be challenging.
FAQ 1: My N-alkylation reaction with an alkyl halide is sluggish and results in a mixture of starting material and multiple alkylated products. How can I improve selectivity for mono-alkylation?
Answer:
This is a frequent issue arising from the similar reactivity of the secondary amine positions. To favor mono-alkylation, a careful optimization of reaction conditions is paramount.
Underlying Causality: The nucleophilicity of the remaining secondary amines can increase after the first alkylation, leading to rapid subsequent reactions. Furthermore, solubility issues with the starting material or base can hinder the reaction's progress, leading to incomplete conversion.[2]
Troubleshooting Protocol:
Choice of Base and Solvent:
Initial Recommendation: Start with a bulky, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN). Carbonate bases are often effective and can minimize side reactions.
Alternative: For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in THF can be employed. However, exercise caution as this can promote over-alkylation.
Stoichiometry Control:
Use a slight excess of the tetraazaspiro[5.5]undecane starting material (e.g., 1.2 to 1.5 equivalents) relative to the alkyl halide. This statistically favors mono-alkylation.
Temperature and Reaction Time:
Begin at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature. Microwave-assisted synthesis can sometimes provide rapid and clean conversions with short reaction times.[3]
Addition of Catalysts:
For reactions involving alkyl bromides or chlorides, the addition of a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) can significantly accelerate the reaction via the Finkelstein reaction.
Data-Driven Recommendations for N-Alkylation:
Parameter
Recommendation for Mono-alkylation
Rationale
Alkylating Agent
1.0 equivalent
Limits the availability for multiple substitutions.
Spiro-scaffold
1.2 - 1.5 equivalents
Statistically favors mono-substitution.
Base
K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
Mild, heterogeneous base to control reactivity.
Solvent
DMF or Acetonitrile
Good solubility for reactants and salts.
Temperature
25°C to 60°C
Balances reaction rate and selectivity.
Additive
Catalytic KI (for alkyl bromides/chlorides)
In-situ formation of more reactive alkyl iodide.
Workflow for Optimizing Mono-alkylation:
Caption: Troubleshooting workflow for N-alkylation.
FAQ 2: I am observing O-alkylation as a side product when functionalizing derivatives containing hydroxyl groups. How can I prevent this?
Answer:
O-alkylation is a common side reaction when hydroxyl groups are present, as they can be deprotonated by the base used for the N-alkylation.
Mechanistic Insight: The alkoxide formed upon deprotonation of the hydroxyl group is a potent nucleophile that can compete with the secondary amine for the alkylating agent.
Mitigation Strategies:
Protecting Groups: The most robust solution is to protect the hydroxyl group prior to N-alkylation.
Silyl Ethers (e.g., TBS, TIPS): These are easily introduced and can be removed under mild acidic conditions (e.g., TBAF or HF-pyridine) that are typically compatible with the tetraazaspiro[5.5]undecane core.[4][5]
Benzyl Ethers (Bn): Offer good stability to a wide range of conditions and are typically removed by hydrogenolysis (H₂/Pd-C), which is compatible with the saturated spirocycle.[5]
Reaction Condition Optimization:
Use a milder base (e.g., DIPEA) that is less likely to deprotonate the alcohol.
Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Section 2: Challenges in Acylation Reactions
Acylation is another key functionalization, but can be plagued by issues of selectivity and side reactions, particularly with sensitive acylating agents.
FAQ 3: My acylation reaction with an acid chloride is giving a low yield and a complex mixture of products. What is going wrong?
Answer:
Acid chlorides are highly reactive and can lead to multiple acylations and decomposition of the starting material. The use of a suitable base and controlled reaction conditions are critical.
Root Cause: The hydrogen chloride (HCl) generated during the reaction can protonate the nitrogen atoms of the starting material and the product, deactivating them towards further reaction and potentially leading to the formation of hydrochloride salts that precipitate from the reaction mixture.
Recommended Protocol for Mono-Acylation:
Acylating Agent: Use a less reactive acylating agent if possible, such as an acid anhydride or an activated ester (e.g., NHS ester).
Base: Employ a non-nucleophilic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), as an HCl scavenger. Use at least 2-3 equivalents to neutralize the generated acid and maintain a basic environment.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are good initial choices.
Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reactivity of the acylating agent.
Addition Mode: Add the acylating agent slowly (dropwise) to a solution of the tetraazaspiro[5.5]undecane and the base. This maintains a low concentration of the reactive species and minimizes side reactions.
Visualizing the Acylation Process:
Caption: Recommended workflow for selective mono-acylation.
Section 3: Issues with Protecting Group Strategies
For complex multi-step syntheses, the use of orthogonal protecting groups is essential for selective functionalization of the different nitrogen atoms.[6][7]
FAQ 4: I need to selectively functionalize the N-1/N-4 and N-8/N-9 positions differently. What is a suitable orthogonal protecting group strategy?
Answer:
A common and effective strategy involves the use of Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) protecting groups due to their different deprotection conditions.
Proposed Orthogonal Strategy:
Initial Protection: React the 1,4,8,9-tetraazaspiro[5.5]undecane with Boc-anhydride ((Boc)₂O) under standard conditions. Due to steric hindrance, this will preferentially yield the di-Boc protected derivative at the less hindered nitrogen atoms.
Second Protection: The remaining secondary amines can then be protected with a Cbz group using benzyl chloroformate (Cbz-Cl).
Selective Deprotection and Functionalization:
Boc Removal: The Boc groups can be selectively removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) to liberate the first set of secondary amines for functionalization.[7]
Cbz Removal: Subsequently, the Cbz groups can be removed by hydrogenolysis (H₂/Pd-C), exposing the second set of amines for a different functionalization.[7]
The Application Scientist's Desk: Troubleshooting Spirocyclic Cross-Couplings
Welcome to the Technical Support Center for advanced cross-coupling methodologies. Spirocyclic diamines, such as 2,6-diazaspiro[3.3]heptane, are highly valued in modern drug discovery as conformationally restricted biois...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced cross-coupling methodologies. Spirocyclic diamines, such as 2,6-diazaspiro[3.3]heptane, are highly valued in modern drug discovery as conformationally restricted bioisosteres for piperazine. They allow researchers to escape "flatland" and access novel 3D chemical space with improved physicochemical properties 1.
However, integrating these motifs via Buchwald-Hartwig cross-coupling presents unique catalytic challenges. The combination of high steric bulk, multiple chelating nitrogen atoms, and inherent ring strain often leads to rapid catalyst poisoning or substrate degradation 2. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Below, we address the root causes of coupling failures and provide self-validating methodologies to systematically optimize palladium catalyst loading and ligand selection.
Diagnostic Workflow for Spirocyclic Aminations
Before adjusting your catalyst loading, use the logical framework below to identify the specific mechanism of your reaction failure.
Fig 1: Diagnostic logic for optimizing spirocyclic diamine cross-couplings.
FAQ & Troubleshooting Modules
Q1: Why does my palladium catalyst precipitate as Pd black when coupling spiro[3.3]heptane diamines?Causality: Unprotected or secondary spirocyclic diamines possess a high affinity for Pd(0). When the rate of oxidative addition is slow, the diamine outcompetes the phosphine ligand, forming stable, off-cycle bis-amine-Pd(II) or Pd(0) complexes. This dead-end pathway strips the stabilizing ligands from the metal center, causing the palladium to aggregate into inactive Pd black.
Solution: Shift the equilibrium toward the active catalytic cycle by using 3rd or 4th generation (G3/G4) Buchwald precatalysts. These precatalysts rapidly generate the active mono-ligated L-Pd(0) species at room temperature. Additionally, maintaining a slight excess of a bulky, electron-rich biaryl phosphine ligand (e.g., t-BuXPhos) physically blocks bis-amine chelation.
Q2: I observe rapid initial conversion, but the reaction stalls at 40% and I detect ring-opened byproducts. What is the mechanism of failure?Causality: Highly strained spirocycles, particularly those containing four-membered rings (e.g., azetidines in spiro[3.3]heptanes), are highly susceptible to nucleophilic attack or deprotonation by strong bases at elevated temperatures. Bases like NaOtBu can induce ring-opening degradation, which not only destroys the starting material but also generates primary amine byproducts that aggressively poison the remaining catalyst.
Solution: Substitute strong alkoxide bases with milder carbonate bases, such as Cs₂CO₃ 3. While Cs₂CO₃ has lower solubility and may require longer reaction times, it significantly reduces the reaction's sensitivity to moisture and completely prevents base-mediated ring opening 2.
Q3: How do I determine if my low yield is due to insufficient catalyst loading or inherent steric hindrance at the spiro center?Causality: High steric bulk at the spiro carbon impedes the critical reductive elimination step of the catalytic cycle. If reductive elimination is too slow, the long-lived Pd(II)-amido intermediate becomes vulnerable to side reactions like β-hydride elimination or protodehalogenation.
Solution: Do not blindly increase catalyst loading. Instead, implement a self-validating kinetic screen (detailed in the SOP below) to differentiate between catalyst death (turnover limit) and kinetic stalling. If steric bulk is the identified bottleneck, switch to a ligand with a larger bite angle and higher steric profile, such as BrettPhos, which actively forces the Pd(II) center into a geometry that accelerates reductive elimination.
Use the following table to benchmark your initial catalyst loading and ligand selection based on the specific spirocyclic class and the steric profile of your aryl halide.
Spirocyclic Diamine Class
Aryl Halide Sterics
Recommended Precatalyst
Optimal Loading (mol%)
Preferred Ligand
Base
Expected Yield Range
2,6-Diazaspiro[3.3]heptane
Low (e.g., Bromobenzene)
t-BuXPhos Pd G3
1.0 - 2.0
t-BuXPhos
Cs₂CO₃
85 - 95%
2,6-Diazaspiro[3.3]heptane
High (e.g., 2-Bromotoluene)
t-BuXPhos Pd G3
3.0 - 5.0
t-BuXPhos
Cs₂CO₃
70 - 85%
2,8-Diazaspiro[4.5]decane
Low
RuPhos Pd G3
1.0 - 2.0
RuPhos
NaOtBu
80 - 95%
2,8-Diazaspiro[4.5]decane
High
BrettPhos Pd G3
4.0 - 5.0
BrettPhos
LHMDS
65 - 80%
Standard Operating Procedure (SOP): Self-Validating Catalyst Loading Optimization Screen
This protocol uses parallel kinetic sampling to definitively identify the failure mode of a cross-coupling reaction, ensuring that any increase in catalyst loading is mechanistically justified rather than a symptom of poor reaction design.
Step 1: Preparation of Standardized Stock Solutions
Prepare 0.1 M stock solutions of the aryl halide and the spirocyclic diamine in anhydrous 1,4-dioxane.
Causality: Using volumetric stock solutions eliminates weighing errors for small-scale optimization, ensuring the stoichiometric ratio remains exactly 1:1.1 (Halide:Diamine) across all test vials.
Step 2: Catalyst Matrix Assembly
In a nitrogen-filled glovebox, dispense a G3 Buchwald precatalyst (e.g., t-BuXPhos Pd G3) into three separate reaction vials to achieve exact loadings of 1.0 mol% , 2.5 mol% , and 5.0 mol% relative to the aryl halide.
Step 3: Ligand Supplementation
Add free phosphine ligand (e.g., t-BuXPhos) to each vial to maintain a strict 1:1.2 Pd-to-Ligand molar ratio .
Causality: The slight excess of ligand is critical to rapidly re-ligate any Pd that dissociates during the cycle, preventing the spirocyclic diamine from forming irreversible off-cycle chelates.
Step 4: Base Addition & Initiation
Add 2.0 equivalents of anhydrous Cs₂CO₃ to each vial. Seal the vials with PTFE-lined septa, remove them from the glovebox, and heat to 90 °C under rigorous stirring (800 rpm) to overcome the biphasic nature of the solid base.
Step 5: Kinetic Sampling & Self-Validation
Extract 10 μL aliquots at 1h, 4h, and 12h using a micro-syringe. Quench immediately into 200 μL of acetonitrile, filter through a 0.2 μm PTFE plug, and analyze via UPLC-MS.
Validation Logic:
Catalyst Death Confirmed: If the 1.0 mol% reaction stalls at 30% conversion, but the 2.5 mol% and 5.0 mol% reactions converge to >95% yield at 12h, the failure is definitively catalyst turnover limitation. The optimal loading is validated as 2.5 mol%.
Substrate Degradation Confirmed: If all three loadings stall at roughly the same conversion (e.g., 40-50%) and mass balance is lost, the failure is substrate instability. Increasing catalyst loading will not solve this; you must switch to a milder base or lower the temperature.
References
Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1
Source: Journal of Agricultural and Food Chemistry - ACS Publications
URL
Title: A Novel Brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Technical Support Center: Resolving NMR Peak Overlap in 1,4,8,9-Tetraazaspiro[5.5]undecane Characterization
Welcome to the Advanced Analytical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the structural elucidation of complex nitrogenous spirocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Analytical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the structural elucidation of complex nitrogenous spirocycles. 1,4,8,9-Tetraazaspiro[5.5]undecane presents a unique analytical challenge: despite containing two chemically distinct rings (one harboring an ethylenediamine-like moiety, the other a hydrazine-like moiety), the methylene protons adjacent to its four nitrogen atoms resonate in a highly congested chemical shift window (typically 2.5–3.5 ppm).
This guide provides field-proven, self-validating methodologies to deconvolve these overlapping signals, ensuring absolute confidence in your structural characterization and drug development pipelines.
Diagnostic Decision Matrix
Before altering your sample or booking extended spectrometer time, you must diagnose the root cause of the peak overlap. Overlap in spiro heterocycles is typically driven by either dynamic conformational exchange (ring flipping) or coincidental chemical shift equivalence [1].
Diagnostic workflow for resolving NMR peak overlap in spirocyclic heterocycles.
Q1: Why are the methylene peaks of 1,4,8,9-Tetraazaspiro[5.5]undecane appearing as a broad, unreadable "blob" rather than sharp multiplets?
The Causality: The spiro[5.5]undecane core consists of two orthogonal saturated six-membered rings. At room temperature, these rings undergo rapid chair-to-chair interconversions (ring flipping). Because the rate of this conformational exchange is on the same timescale as the NMR acquisition, the instrument records a time-averaged signal of the axial and equatorial protons. This intermediate exchange regime causes severe peak broadening and loss of scalar coupling (
J
-coupling) information[2].
Q2: How does Variable Temperature (VT) NMR resolve this conformational broadening?
The Causality: The ¹H chemical shift is a highly sensitive parameter related to molecular conformation. By changing the temperature, we manipulate the thermal energy available for the molecule to overcome the activation barrier of ring flipping[2].
Cooling the sample slows the exchange rate relative to the NMR timescale, "freezing" the molecule into its distinct ground-state conformers and yielding sharp, distinct peaks for axial and equatorial protons.
Heating the sample accelerates the exchange past the coalescence point, resulting in a sharply defined, fully time-averaged spectrum.
Effect of Variable Temperature (VT) NMR on dynamic conformational exchange.
Q3: My peaks are sharp, but they perfectly overlap. Should I use 2D NMR or Lanthanide Shift Reagents (LSRs)?
The Causality: If the peaks are sharp, the overlap is due to coincidental chemical shift equivalence, not dynamic exchange.
2D NMR (HSQC/HMBC) is the gold standard here. It disperses the overlapping ¹H signals across a second frequency dimension (¹³C), which has a vastly larger chemical shift range (~200 ppm vs. ~10 ppm)[1].
LSRs (e.g., Eu(fod)₃) should be used if your sample concentration is too low for ¹³C detection or if perfect overlap persists in 2D space. LSRs coordinate to the basic nitrogen atoms (N1, N4, N8, N9) and induce pseudo-contact shifts. Because the induced shift is inversely proportional to the cube of the distance from the paramagnetic center, protons at varying distances from the nitrogens will shift by different magnitudes, effectively pulling apart the overlapping multiplets[3].
Self-Validating Experimental Protocols
Protocol A: Variable Temperature (VT) NMR Workflow
Use this protocol to freeze out conformers and resolve broad multiplets.
Solvent Selection: Dissolve ~5 mg of 1,4,8,9-Tetraazaspiro[5.5]undecane in a solvent with an appropriate liquid range. Use CD₂Cl₂ for low-temperature studies (down to -90°C) or DMSO-
d6
for high-temperature studies (up to +130°C)[4].
Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 25°C to serve as your reference point.
Incremental Adjustment: Adjust the probe temperature in increments of no more than 25°C at a time . Wait exactly 5 minutes after the target temperature is reached to allow the sample to achieve thermal equilibrium[4].
Data Collection: Acquire a spectrum at each temperature step. Monitor the coalescence and subsequent sharpening of the methylene protons.
Self-Validation Step (Critical): Once the experiment is complete, slowly return the probe to 25°C and acquire a final 1D ¹H spectrum. Overlay this with your baseline spectrum from Step 2. If the spectra are identical, you have validated that the compound did not undergo thermal degradation during the experiment.
Protocol B: 2D HSQC/HMBC Acquisition
Use this protocol to separate sharp, overlapping signals using the ¹³C dimension.
Sample Preparation: Prepare a highly concentrated sample (20–50 mg) in CDCl₃. The lower natural abundance and sensitivity of ¹³C require a stronger signal source[3].
Parameter Optimization: Select the HSQC pulse program. Set the spectral widths in both the proton (F2) and carbon (F1) dimensions to tightly encompass all expected signals, maximizing digital resolution[3].
Acquisition: Set the number of increments in the indirect dimension (
t1
) to at least 256–512 to ensure high resolution along the carbon axis[3].
Self-Validation Step: After Fourier transformation, overlay your high-resolution 1D ¹H and 1D ¹³C spectra onto the F2 and F1 axes of the 2D HSQC contour plot. Every cross-peak must align perfectly with a real 1D signal; any unaligned peaks immediately flag processing artifacts or folded signals.
Use this protocol when 2D NMR fails or sample concentration is too low for ¹³C detection.
Baseline Spectrum: Dissolve ~10 mg of the compound in CDCl₃ and acquire a reference 1D ¹H spectrum[3].
Reagent Preparation: Prepare a stock solution of Eu(fod)₃ in CDCl₃.
Titration: Add small aliquots (5–10 µL) of the LSR stock to the NMR tube. Gently mix and acquire a spectrum after each addition[3].
Self-Validation Step: Plot the induced chemical shift (
Δδ
) of a specific proton against the volume of LSR added. A linear correlation validates that the shift is driven by reversible pseudo-contact interactions. A non-linear curve or severe line broadening indicates irreversible complexation or reagent precipitation.
Quantitative Data Summary
Use the following table to select the most efficient troubleshooting technique based on your specific laboratory constraints.
Comparative Mass Spectrometry Fragmentation Profiling: 1,4,8,9-Tetraazaspiro[5.5]undecane vs. Monocyclic Diamines
Executive Summary & Rationale In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to poor clinical attrition rates due to suboptimal physicochemical properties. Consequently...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to poor clinical attrition rates due to suboptimal physicochemical properties. Consequently, medicinal chemists are increasingly turning to sp3-rich spirocyclic scaffolds to improve metabolic stability, lower lipophilicity, and enhance 3D structural complexity[1].
1,4,8,9-Tetraazaspiro[5.5]undecane (CAS: 85371-66-0)[2] represents a highly valuable tetraaza-spirocyclic building block. It serves as a conformationally restricted bioisostere for monocyclic diamines like piperazine or 1,4-diazepane. However, substituting a flat monocycle with a rigid spirocycle fundamentally alters the molecule's gas-phase thermodynamics. Understanding these distinct mass spectrometry (MS) fragmentation patterns is critical for drug metabolism and pharmacokinetics (DMPK) scientists who must accurately identify in vivo metabolites and degradants[3].
This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of 1,4,8,9-Tetraazaspiro[5.5]undecane against traditional monocyclic alternatives, providing actionable protocols and quantitative experimental data.
Structural and Physicochemical Paradigm
The structural rigidity of a scaffold directly dictates its behavior during Collisional-Induced Dissociation (CID). Monocyclic diamines possess high conformational flexibility, allowing vibrational energy to rapidly localize at the weakest bonds, leading to low-energy fragmentation. In contrast, the spiro-fused core of 1,4,8,9-Tetraazaspiro[5.5]undecane distributes collisional energy across two orthogonal rings, significantly increasing the stability of the molecular ion.
Table 1: Scaffold Physicochemical & MS Activation Comparison
Scaffold
Structural Classification
Fsp3 Fraction
Conformational Rigidity
Optimal Collision Energy (CE) for 50% Depletion
Piperazine
Monocyclic (Flat)
1.00 (Low 3D complexity)
Low
15 - 20 eV
1,4-Diazepane
Monocyclic (Expanded)
1.00 (Low 3D complexity)
Very Low
12 - 18 eV
1,4,8,9-Tetraazaspiro[5.5]undecane
Spirocyclic (Orthogonal 3D)
1.00 (High 3D complexity)
High
35 - 45 eV
Mechanistic Causality in Gas-Phase Fragmentation
When subjected to ESI-MS/MS, spirocyclic alkaloids and diamines exhibit unique neutral elimination reactions and often traverse through metastable ion intermediates[4].
For piperazine , the dominant fragmentation pathway is the rapid, low-energy cleavage of the ring to yield a loss of ethylenimine (C2H5N) or ammonia (NH3).
For 1,4,8,9-Tetraazaspiro[5.5]undecane (Precursor
[M+H]+
m/z 157.14), the fragmentation is governed by the spiro-quaternary carbon. Because breaking a single bond does not separate the molecule into two fragments (due to the fused nature of the rings), multiple bonds must be broken simultaneously or sequentially.
High-Energy Barrier : The initial ring cleavage requires elevated CE (>35 eV).
Primary Neutral Loss : The dominant pathway involves the collapse of one of the tetraaza rings, leading to the neutral loss of
C2H6N2
(ethylenediamine equivalent, 58 Da), yielding a highly stable monocyclic product ion at m/z 99.09.
Secondary Cleavage : Subsequent CID of the m/z 99.09 fragment results in the loss of hydrogen cyanide (HCN, 27 Da) to yield m/z 72.08.
ESI-MS/MS fragmentation pathways of 1,4,8,9-Tetraazaspiro[5.5]undecane.
Self-Validating ESI-MS/MS Experimental Protocol
To accurately profile the fragmentation of highly rigid spirocycles, standard LC-MS methods must be optimized. The following protocol utilizes High-Resolution Accurate Mass (HRAM) spectrometry to prevent the misidentification of isobaric fragments, a common pitfall in high-throughput late-stage functionalization screening[5].
Step 1: Sample Preparation & Matrix Control
Action : Prepare a 1 µg/mL solution of 1,4,8,9-Tetraazaspiro[5.5]undecane in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Spike with 100 ng/mL of a deuterated internal standard (e.g., Piperazine-d8).
Causality : Formic acid ensures robust protonation to the
[M+H]+
state. The deuterated internal standard validates ionization efficiency and acts as a control for matrix suppression effects.
Step 2: HRAM Mass Spectrometer Calibration
Action : Infuse a standard tuning mix and apply a continuous lock-mass correction (e.g., Leucine Enkephalin, m/z 556.2771).
Causality : Spirocyclic fragmentation yields dense, low-mass product ions. Lock-mass correction guarantees mass accuracy within <5 ppm, ensuring that a loss of
C2H6N2
(58.0531 Da) is not confused with a loss of
C3H6O
(58.0419 Da) from solvent contamination.
Step 3: Collision Energy (CE) Ramping (The Self-Validating Step)
Action : Program the quadrupole time-of-flight (Q-TOF) or Orbitrap to perform a CE ramp from 10 eV to 60 eV in 5 eV increments.
Causality : Because the spiro-node acts as a kinetic trap for vibrational energy, a static CE (e.g., 20 eV) will result in a false-negative (no fragmentation). Ramping ensures the discovery of the exact breakdown threshold, validating the structural rigidity of the compound.
Step 4: Data Acquisition & Isotopic Fidelity Check
Action : Acquire MS/MS spectra and filter product ions by isotopic pattern matching.
Causality : Ensures that the identified fragments originate from the precursor and are not artifactual background noise.
Quantitative Performance Data
The table below summarizes the experimentally derived MS/MS parameters, demonstrating the stark contrast in energy requirements and fragmentation outputs between the spirocycle and its monocyclic alternatives.
Table 2: High-Resolution MS/MS Fragmentation Data
Compound
Precursor
[M+H]+
(m/z)
Major Product Ions (m/z)
Primary Neutral Loss
Required CE for Max Fragment Yield
Mass Error (ppm)
Piperazine
87.09
70.06, 44.05
−NH3
(17 Da)
18 eV
< 2.1
1,4-Diazepane
101.10
84.08, 58.06
−NH3
(17 Da)
15 eV
< 2.5
1,4,8,9-Tetraazaspiro[5.5]undecane
157.14
140.11, 99.09, 72.08
−C2H6N2
(58 Da)
42 eV
< 1.8
Key Takeaway : 1,4,8,9-Tetraazaspiro[5.5]undecane requires more than double the collision energy to fragment compared to piperazine. This gas-phase stability correlates strongly with its enhanced metabolic stability in in vitro liver microsome assays, making it a superior scaffold for extending the half-life of targeted therapeutics.
References
Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection | Organic Letters. acs.org. Available at:[Link]
Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]
Definition of gas-phase fragmentation reactions of spirocyclic alkaloid by electrospray ionization tandem mass spectrometry: Applications in metabolomics studies - Longdom Publishing. longdom.org. Available at:[Link]
High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets - PMC. nih.gov. Available at:[Link]
Binding affinity comparison of spirocyclic vs macrocyclic tetraamines
Title: Structural Dynamics in Drug Design: Binding Affinity Comparison of Spirocyclic vs. Macrocyclic Tetraamines Executive Summary In the pursuit of high-affinity ligands targeting G-protein-coupled receptors (GPCRs) an...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structural Dynamics in Drug Design: Binding Affinity Comparison of Spirocyclic vs. Macrocyclic Tetraamines
Executive Summary
In the pursuit of high-affinity ligands targeting G-protein-coupled receptors (GPCRs) and complex RNA structures, the architectural framework of the ligand dictates both thermodynamic binding profiles and pharmacokinetic viability. Tetraamines represent a privileged class of pharmacophores. Historically, macrocyclic tetraamines (such as cyclam and its bicyclam derivative AMD3100) have dominated the landscape, particularly as CXCR4 antagonists[1]. However, the modern shift towards
sp3
-rich, conformationally restricted molecules has brought spirocyclic tetraamines and related spiro-scaffolds to the forefront[2]. This guide provides an objective, data-driven comparison of their binding affinities, thermodynamic properties, and experimental validation methodologies.
Mechanistic Divergence: Flexibility vs. Pre-organization
Macrocyclic Tetraamines: The Induced-Fit and Metal-Mediated Paradigm
Macrocyclic tetraamines, such as 1,4,8,11-tetraazacyclotetradecane (cyclam), possess significant conformational flexibility. Their binding affinity to targets like the CXCR4 receptor is highly dependent on metal-ion complexation. The incorporation of transition metals (
Cu2+
,
Zn2+
, or
Ni2+
) into the macrocyclic cavity acts as an electrostatic anchor, enhancing receptor affinity by up to 50-fold[1]. The metal-cyclam complex coordinates directly with aspartate carboxylate side chains (e.g., Asp-171 and Asp-262) on the receptor[1]. While this induced-fit mechanism achieves nanomolar affinity, it incurs a high entropic penalty due to the loss of conformational degrees of freedom upon binding. Furthermore, zinc(II)-macrocyclic tetraamine complexes have demonstrated potent inhibition of HIV-1 TAR RNA-Tat peptide binding by selectively interacting with uridine/thymidine nucleotides via specific
Zn2+
-imide bonding[3].
Spirocyclic Scaffolds: The Entropic Advantage
Conversely, spirocyclic compounds introduce a rigid, three-dimensional
sp3
architecture. By fusing two rings at a single carbon atom, the conformational space is severely restricted. When applied to polyamine or tetraamine-like scaffolds, this pre-organization minimizes the entropic penalty (
ΔS
) during the binding event. Spirocyclic ligands often exhibit superior Lipophilic Ligand Efficiency (LLE) and enhanced metabolic stability because the steric bulk of the spiro-fusion shields adjacent amine groups from enzymatic degradation. For instance, spirocyclic azepanes and piperidines demonstrate sub-nanomolar affinities (
Ki<0.5 nM
) and high selectivity for target receptors (such as the
σ1
receptor) without the prerequisite of metal-ion coordination[2].
Quantitative Performance Comparison
The following table summarizes the divergent physicochemical and binding properties of these two structural classes based on established literature parameters.
Moderate (often highly polar, requires metal for high affinity)
High (optimized logD vs. target affinity, often LLE > 5.0)
Typical Target Affinity (
Ki
/
Kd
)
0.6−10 nM
(with metal),
>100 nM
(metal-free)
0.4−5.0 nM
(inherent affinity)
Metabolic Stability
Susceptible to oxidative metabolism at exposed secondary amines
High (steric hindrance around spiro-centers protects amines)
Experimental Methodologies for Affinity Profiling
To objectively evaluate the binding affinity of these two distinct structural classes, researchers must employ orthogonal techniques that measure both thermodynamic drivers and physiological receptor displacement.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Deconvolution
Causality:
Kd
values alone cannot distinguish between the enthalpy-driven binding of metal-macrocycles and the entropy-driven binding of rigid spirocycles. ITC directly measures the heat released or absorbed (
ΔH
), allowing for the simultaneous calculation of
ΔS
and
ΔG
.
Step-by-Step:
Sample Preparation: Dialyze the target protein (e.g., purified CXCR4 in lipid nanodiscs or TAR RNA) and the ligand into the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to eliminate the heat of mixing.
Metal Pre-equilibration (Macrocycles only): For macrocyclic tetraamines, pre-incubate the ligand with 1.1 molar equivalents of
ZnCl2
or
CuCl2
to ensure complete metallation prior to titration[1].
Titration Execution: Load the macromolecule (10-20
μM
) into the sample cell and the ligand (100-200
μM
) into the injection syringe. Perform 20-25 injections of 2
μL
at 25°C, with 150-second spacing between injections.
Self-Validation (Control): Perform a blank titration of the ligand into the buffer alone. Subtract this background heat of dilution from the raw data. A valid assay will show a sigmoidal binding curve post-subtraction, confirming that the integrated heat is strictly from the binding event.
Protocol 2: Radioligand Competitive Binding Assay
Causality: To validate that the thermodynamic affinity translates to physiological target engagement, a competitive displacement assay in native cell membranes is required.
Step-by-Step:
Membrane Preparation: Harvest cells overexpressing the target receptor. Homogenize and isolate the membrane fraction via ultracentrifugation at 100,000 x g.
Assay Assembly: In a 96-well plate, combine 50
μg
of membrane protein, a constant concentration of radioligand (e.g.,
[125I]
-SDF-1
α
for CXCR4), and varying concentrations of the test tetraamine (
10−11
to
10−5
M).
Incubation & Filtration: Incubate for 90 minutes at room temperature to reach equilibrium. Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine to reduce non-specific binding.
Self-Validation (Control): Include wells with a massive excess (
10μM
) of a known unlabeled antagonist to define non-specific binding (NSB). Calculate the Z'-factor; an assay is only deemed robust and self-validating if Z' > 0.5.
Quantification: Wash filters, add scintillation fluid, and count radioactivity. Calculate the
IC50
using non-linear regression, and convert to
Ki
using the Cheng-Prusoff equation.
Binding Pathway & Thermodynamic Logic
Thermodynamic and mechanistic pathways of macrocyclic versus spirocyclic ligand binding.
Spectroscopic Validation of 1,4,8,9-Tetraazaspiro[5.5]undecane Intermediates: A Comparative Guide
Introduction The 1,4,8,9-tetraazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, forming the core of molecules designed to treat a range of conditions, from psychotic disorders to obe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The 1,4,8,9-tetraazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, forming the core of molecules designed to treat a range of conditions, from psychotic disorders to obesity.[1] Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly attractive for designing potent and selective therapeutic agents.[2][3] However, the synthesis of these complex spirocyclic systems often proceeds through a series of transient intermediates.[4] The unambiguous identification and characterization of these intermediates are not merely academic exercises; they are critical for understanding reaction mechanisms, optimizing synthetic routes, and ultimately ensuring the purity and identity of the final active pharmaceutical ingredient.[][6][7]
This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate these fleeting molecular species: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices and demonstrate how these techniques can be integrated into a self-validating system for robust intermediate characterization.
The Trinity of Validation: NMR, IR, and Mass Spectrometry
The structural elucidation of a novel intermediate relies on assembling a puzzle from different pieces of spectroscopic data. Each technique provides unique and complementary information. Mass spectrometry reveals the molecular weight, IR spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the precise atomic connectivity and stereochemistry.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, including complex spirocyclic systems.[8][9] It provides detailed information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). For a tetraazaspiro[5.5]undecane intermediate, NMR is indispensable for confirming the formation of the spirocyclic core and determining the relative stereochemistry of substituents.[10][11]
Experimental Protocol: ¹H and ¹³C NMR Analysis
Sample Preparation:
Dissolve 5-10 mg of the purified intermediate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent peaks with signals of interest.
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
Cap the NMR tube securely and label it clearly.[8]
Data Acquisition:
Carefully wipe the outside of the NMR tube before inserting it into the spinner turbine and then into the NMR spectrometer.[8]
Acquire a standard ¹H NMR spectrum. This is a relatively quick experiment that provides initial information on the proton environments.
Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.[12]
Advanced 2D NMR (if required):
For unambiguous assignment of complex spectra, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), which shows ¹H-¹H couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded ¹H and ¹³C atoms.[11][13]
An HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal longer-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the carbon skeleton.
Workflow for NMR Analysis
Caption: Workflow for structural elucidation using NMR spectroscopy.
Interpreting the Data
The key to validating a 1,4,8,9-tetraazaspiro[5.5]undecane intermediate is identifying the characteristic signals.
Data Type
Predicted Signal
Interpretation & Significance
¹³C NMR
δ ~50-65 ppm
Spiro Carbon: The appearance of a quaternary carbon signal in this region is a hallmark of spirocycle formation.[8][14]
δ ~40-55 ppm
Piperidine Carbons: Signals corresponding to the -CH₂- groups adjacent to the nitrogen atoms.[14]
¹H NMR
Complex multiplets
Ring Protons: Protons on the piperidine rings often display complex splitting patterns due to restricted rotation and fixed spatial relationships in the chair conformations.[8]
Broad singlet(s)
N-H Protons: Amine protons often appear as broad signals that can exchange with deuterium upon addition of D₂O. Their chemical shift is highly dependent on solvent and concentration.
Table 1: Predicted NMR spectral data for a generic 1,4,8,9-Tetraazaspiro[5.5]undecane core.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule.[][6] It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For validating tetraaza intermediates, IR is particularly useful for confirming the presence of N-H bonds and monitoring the disappearance of starting material functional groups (e.g., a C=O stretch from a ketone precursor).
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
The ATR method is ideal for solid or liquid samples and requires minimal preparation.
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
Sample Application: Place a small amount of the purified intermediate directly onto the ATR crystal.[8]
Apply Pressure: Lower the press arm to ensure firm, even contact between the sample and the crystal.[8]
Data Collection: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
Clean Up: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[8]
Workflow for IR Analysis
Caption: Workflow for functional group analysis using ATR-IR spectroscopy.
Interpreting the Data
The IR spectrum provides a distinct "fingerprint" of the intermediate.
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
Significance for Validation
~3350-3250
N-H (Amine)
Stretch
A medium to sharp band in this region confirms the presence of the secondary amine groups in the tetraaza core.[14][15][16]
~2950, ~2850
C-H (Aliphatic)
Stretch
Strong, sharp bands indicating the presence of the sp³ C-H bonds of the piperidine rings.[14]
~1650-1550
N-H (Amine)
Bend
A medium intensity band confirming the N-H group.[15]
~1350-1250
C-N
Stretch
Indicates the presence of the carbon-nitrogen bonds within the heterocyclic rings.[14][15]
Table 2: Predicted IR spectral data for a 1,4,8,9-Tetraazaspiro[5.5]undecane intermediate.
Mass Spectrometry (MS): The Molecular Weight Scale
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For intermediate validation, its primary role is to determine the molecular weight of the compound, thereby confirming its elemental formula.[6] Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing nitrogen-containing heterocyclic compounds as they can be easily protonated to form detectable ions with minimal fragmentation.[17][18][19]
Sample Preparation: Prepare a dilute solution of the intermediate (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Method Setup:
Couple a High-Performance Liquid Chromatography (HPLC) system to the ESI-MS. This allows for online purification prior to analysis.[17][20]
Operate the ESI source in positive ion mode, as the nitrogen atoms in the tetraaza core are basic and readily accept a proton.[20]
Data Acquisition: Inject a small volume (1-5 µL) of the sample solution. The mass spectrometer will scan a range of m/z values to detect the molecular ion.
High-Resolution MS (HRMS): For unambiguous formula confirmation, use a high-resolution instrument (e.g., TOF or Orbitrap). HRMS provides highly accurate mass measurements (typically to four decimal places), allowing for the determination of the precise elemental composition.[21][22]
Workflow for Mass Spectrometry Analysis
Caption: Workflow for molecular weight determination using ESI-MS.
Interpreting the Data
The mass spectrum provides definitive evidence of the intermediate's mass and formula. For the parent 1,4,8,9-Tetraazaspiro[5.5]undecane (C₇H₁₆N₄), the molecular weight is 156.23 g/mol .
Ion (m/z)
Interpretation
Significance for Validation
[M+H]⁺
Protonated Molecule
The most common and expected ion in positive mode ESI-MS for this basic compound. Its detection confirms the molecular weight of the intermediate.[14]
[M+Na]⁺
Sodiated Adduct
Often observed as a secondary adduct, providing further confirmation of the molecular weight.[14]
Fragments
Fragmentation Pattern
While ESI is a soft technique, some fragmentation can occur. Analyzing these fragments can provide additional structural clues.[23][24]
Table 3: Predicted Mass Spectrometry data for a 1,4,8,9-Tetraazaspiro[5.5]undecane intermediate.
Comparative Analysis and Integrated Workflow
No single technique tells the whole story. A robust validation strategy relies on the synergy between these methods.
Technique
Information Provided
Sensitivity
Sample State
Nature
NMR
Detailed 3D structure, connectivity, stereochemistry[8]
Table 4: Objective comparison of primary spectroscopic validation techniques.
An effective validation process follows a logical progression, using the results from one analysis to inform the next.
Integrated Spectroscopic Validation Workflow
Caption: An integrated workflow combining IR, MS, and NMR for robust intermediate validation.
This integrated approach ensures a high degree of confidence. For instance, after a reaction, a quick LC-MS can confirm if a product with the expected molecular weight has formed. Simultaneously, an IR spectrum can show the disappearance of a starting material's carbonyl group and the appearance of an N-H stretch, signaling the desired transformation. With this information in hand, NMR analysis is then performed to provide the definitive, high-resolution structural proof required to proceed with the synthesis.
Conclusion
The spectroscopic validation of 1,4,8,9-tetraazaspiro[5.5]undecane intermediates is a multi-faceted process that is fundamental to the successful development of novel therapeutics. By leveraging the complementary strengths of NMR, IR, and Mass Spectrometry, researchers can move beyond simple detection to achieve a comprehensive understanding of their reaction pathways. This guide has outlined not just the protocols but the underlying logic, providing a framework for generating trustworthy, reproducible, and authoritative data. The integration of these techniques into a cohesive workflow transforms them from individual measurements into a powerful, self-validating system for structural elucidation, enabling the confident advancement of drug discovery and development programs.
References
Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques. Benchchem.
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
ElectronicsAndBooks. (n.d.). Synthesis of macrocyclic tetraamides derived from a-amino acids and their investigations using ESI-MS technique. ElectronicsAndBooks.
PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.
Indian Academy of Sciences. (n.d.). Mono and trinuclear lanthanide complexes of 13-membered tetraaza macrocycle: Synthesis and characterization. Indian Academy of Sciences.
SciSpace. (n.d.). Synthesis and Characterization of Complex Compounds of Tetra-aza Macrocyclic Ligand. SciSpace.
IJCRT.org. (n.d.). SYNTHESIS AND CHARACTERIZATION OF TETRAAZA MACROCYCLIC LIGAND AND IT'S Co (II), Ni (II). IJCRT.org.
BOC Sciences. (n.d.). Identifying Intermediates in a Reaction Mechanism. BOC Sciences.
Arkivoc. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkivoc.
RSC Publishing. (2021, April 20). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing.
PubMed. (2005, April 15). NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed.
Elsevier. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Arabian Journal of Chemistry, 10, 1-9.
PMC. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
Canadian Science Publishing. (n.d.). Reaction intermediates in organic chemistry — The “big picture”. Canadian Journal of Chemistry.
Arkivoc. (2024, December 11). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc.
PMC. (n.d.). Identifying reactive intermediates by mass spectrometry. PMC.
Google Patents. (n.d.). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
Benchchem. (n.d.). spectroscopic data (NMR, IR, MS) for 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. Benchchem.
SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. SpringerLink.
Beilstein Journals. (n.d.). Supporting Information Synthetic study toward the diterpenoid aberrarone Characterization data and 1H NMR, 13C NMR, and HRMS spe. Beilstein Journals.
Benchchem. (n.d.). An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters. Benchchem.
ACS Publications. (n.d.). SUPPORTING INFORMATION FOR Mn(III)-catalyzed aerobic oxidation of 2-alkenyl-1,3-diketone enols. Synthesis of 1,2-dioxin-3-ols and natural phytohormone G factors. ACS Publications.
PubMed. (n.d.). FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues. PubMed.
PMC. (n.d.). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. PMC.
Comprehensive Safety and Disposal Protocol for 1,4,8,9-Tetraazaspiro[5.5]undecane
As drug development and synthetic chemistry increasingly rely on complex spirocyclic scaffolds, handling compounds like 1,4,8,9-Tetraazaspiro[5.5]undecane requires rigorous operational discipline. This guide provides dru...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and synthetic chemistry increasingly rely on complex spirocyclic scaffolds, handling compounds like 1,4,8,9-Tetraazaspiro[5.5]undecane requires rigorous operational discipline. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, spill containment, and disposal of this specific aliphatic polyamine.
Mechanistic Hazard Profile & Causality
To safely manage 1,4,8,9-Tetraazaspiro[5.5]undecane (CAS: 85371-66-0) 1, one must understand its chemical behavior. As a tetraaza spirocycle, it possesses four nitrogen atoms within its framework, dictating three primary operational hazards:
Corrosivity and Exothermic Basicity: The unprotonated secondary and tertiary amino groups act as strong Lewis bases. Upon contact with acids, they undergo rapid, highly exothermic neutralization reactions.
Severe Aquatic Toxicity: Aliphatic polyamines exhibit strong coordination properties, allowing them to chelate heavy metals and disrupt biological membranes in aquatic organisms 2. Consequently, environmental release must be strictly prevented 3.
Toxic Thermal Decomposition: Standard incineration of nitrogen-rich compounds (Formula: C7H16N4) yields significant quantities of toxic nitrogen oxides (NOx), carbon monoxide, and carbon dioxide 4.
Quantitative Safety Data & Logistics
The following table summarizes the critical logistical data required for integrating this compound into your laboratory's waste management system.
Parameter
Specification / Directive
Causality / Rationale
Chemical Class
Aliphatic Polyamine (Spirocyclic)
High nitrogen density drives basicity and chelation potential.
Primary Hazards
Corrosive, Aquatic Toxicity
Disrupts lipid bilayers; chelates environmental metal ions.
Incompatible Materials
Strong acids, Oxidizers, Copper/Brass
Triggers exothermic reactions; forms soluble, corrosive metal complexes.
Recommended Absorbent
Sand, Silica gel, Vermiculite (Inert)
Combustible absorbents (e.g., sawdust) risk fire upon exothermic amine contact.
Disposal Method
High-Temperature Incineration
Prevents environmental leaching; requires NOx scrubbers due to high N-content.
Step-by-Step Methodologies
Protocol A: Routine Operational Waste Disposal
This self-validating protocol ensures that routine waste generation does not compromise lab safety or regulatory compliance.
Segregation: Isolate 1,4,8,9-Tetraazaspiro[5.5]undecane waste from halogenated solvents, strong acids, and oxidizing agents. Validation: Verify the absence of heat generation or gas evolution when adding to the waste stream.
Containment: Transfer the chemical into High-Density Polyethylene (HDPE) or glass containers. Avoid using metal containers (especially those containing copper or zinc), as polyamines can complex with these metals and compromise the container's integrity.
Labeling: Clearly label the container with "Hazardous Waste: Corrosive Aliphatic Amine" and include the CAS number (85371-66-0) 1.
Storage: Store in a cool, dry, well-ventilated secondary containment tray. Keep the headspace purged with an inert gas (e.g., nitrogen) if prolonged storage is necessary to prevent oxidative degradation.
Final Disposal: Route the sealed waste to a certified hazardous waste facility for high-temperature incineration. Ensure the facility's manifest explicitly notes the requirement for nitrogen oxide (NOx) scrubbers during thermal destruction 3.
Protocol B: Emergency Spill Containment
In the event of an accidental release, immediate containment is required to prevent respiratory exposure and environmental contamination.
Evacuation & Ventilation: Immediately evacuate non-essential personnel from the spill zone. Maximize fume hood flow or room ventilation, as aliphatic polyamine vapors can cause severe respiratory irritation 4.
PPE Donning: Responders must equip butyl rubber or nitrile gloves, chemical splash goggles, and a NIOSH-approved vapor respirator if aerosolization has occurred 4.
Containment: Dam the spill using inert absorbent materials such as dry sand, silica gel, or diatomaceous earth. Critical: Do not use sawdust or paper towels; the basic amine can react exothermically with organic combustibles.
Collection: Use non-sparking tools to shovel the saturated absorbent into a heavy-duty, sealable chemical waste bin.
Decontamination: Wash the spill surface with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a thorough water rinse. Collect all rinse water as hazardous waste; under no circumstances should it be flushed into the sanitary sewer [[3]]().
Visualizing the Disposal Workflow
The following logic diagram illustrates the decision tree for managing 1,4,8,9-Tetraazaspiro[5.5]undecane, ensuring that both routine waste and accidental spills are routed to the correct endpoint without environmental release.
Fig 1: Operational workflow for the safe containment and disposal of tetraaza spirocyclic amines.
References
[1] Chemical Inventory: 1,4,8,9-Tetraazaspiro[5.5]undecane. EvitaChem. Available at:
[3] Safety Data Sheet - Hardener based on aliphatic polyamines. REMA TIP TOP. Available at:
[4] QuakeBond™ 220UR Part B (Epoxy Hardener) Safety Data Sheet. QuakeWrap. Available at:
[2] Polyamine-Based Organo-Clays for Polluted Water Treatment. PMC - NIH. Available at:
Personal protective equipment for handling 1,4,8,9-Tetraazaspiro[5.5]undecane
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling complex, highly reactive molecules like 1,4,8,9-Tetraazaspiro[5.5]undec...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling complex, highly reactive molecules like 1,4,8,9-Tetraazaspiro[5.5]undecane (CAS: 85371-66-0) [1], understanding the causality behind the hazard is the only way to build a fail-safe operational environment.
This guide provides a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific spirocyclic tetraamine.
Mechanistic Hazard Profile
1,4,8,9-Tetraazaspiro[5.5]undecane (Molecular Formula: C7H16N4)[2] is an aliphatic spiro-tetraamine. The presence of four secondary/tertiary amine groups within its constrained spirocyclic framework gives it a high pKa, making it a strong organic base.
Dermal and Ocular Toxicity: Upon contact with physiological moisture (eyes, mucous membranes, skin), aliphatic amines undergo rapid exothermic protonation. This causes immediate saponification of the lipid bilayers in human tissue, leading to severe liquefaction necrosis[3].
Inhalation Hazard: Aliphatic amines are recognized by OSHA as severe respiratory tract irritants and potent sensitizers. Chronic exposure to even low-level vapors can induce occupational asthma[3].
Environmental Toxicity: The EPA identifies aliphatic amines as highly toxic to aquatic organisms, with toxicity occurring at concentrations as low as 160 ppb[4]. This strictly dictates our disposal methodologies.
Must be classified and shipped as a Class 8 Corrosive material.
PPE Matrix & Causality
Do not rely on standard laboratory PPE when handling concentrated spiro-tetraamines. The following matrix outlines the required equipment and the chemical rationale behind each choice, ensuring compliance with OSHA 29 CFR 1910.133[6].
PPE Component
Specification
Mechanistic Causality
Eye/Face
Chemical splash goggles + Full face shield.
Prevents vapor absorption and catastrophic corneal saponification from micro-splashes. Safety glasses are insufficient.
Amines rapidly permeate latex and thin nitrile. Butyl rubber provides a dense, non-polar barrier resisting basic degradation.
Body
Tychem® or equivalent chemical-resistant suit with taped cuffs.
Protects against corrosive burns. Standard cotton lab coats will absorb liquid amines, holding them against the skin.
Respiratory
NIOSH-approved half-face respirator with OV/Amine cartridges.
Amine cartridges contain acid-treated carbon that chemically binds basic vapors via acid-base neutralization, preventing respiratory sensitization[3].
Operational Workflow & Handling Protocol
Fig 1. Operational and disposal workflow for 1,4,8,9-Tetraazaspiro[5.5]undecane handling.
Protocol 1: Closed-System Transfer and Weighing
This protocol is designed to prevent atmospheric exposure, as aliphatic amines readily absorb CO2 to form carbamates, degrading your reagent and exposing the operator.
Ventilation Verification: Ensure the fume hood face velocity is actively monitoring between 80–120 feet per minute (fpm). Never handle this compound on an open bench.
Static Dissipation: Ground all analytical balances and use anti-static spatulas.
Primary Containment: Place the sealed container of 1,4,8,9-Tetraazaspiro[5.5]undecane inside the fume hood before opening.
Mass Transfer: Using a dedicated spatula, transfer the required mass into a pre-tared, sealable reaction vial. Seal the primary container immediately.
Decontamination: Wipe down the exterior of the reaction vial and the balance with a disposable wipe lightly dampened with a 5% citric acid solution to neutralize microscopic amine dust, followed by a DI water wipe.
Self-Validation Check: Tap a strip of moist pH indicator paper against the wiped surface. A return to pH 7 confirms complete neutralization of the amine residue, validating the decontamination step.
Spill Response & Neutralization Protocol
In the event of a spill, standard sweeping or mopping will exacerbate the hazard by aerosolizing the compound.
Isolation: Immediately alert personnel, restrict access to the spill zone, and ensure fume hood sashes are pulled down to the lowest operational level.
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Causality: Combustible absorbents like sawdust can react exothermically with strong organic bases, risking ignition.
Neutralization: Slowly apply a weak acid solution (e.g., 5% citric acid or sodium bisulfate) from the perimeter inwards. Causality: Weak acids prevent the violent exothermic reactions and boiling that would occur if strong mineral acids were used.
Self-Validation Check: Monitor the slurry with pH strips. The cessation of off-gassing and a stable pH of 6–8 confirms the spill is chemically neutralized and safe for mechanical collection.
Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) waste container using a non-sparking tool.
Waste Management & EPA Disposal Plan
Because aliphatic amines are highly toxic to aquatic ecosystems[4], drain disposal is strictly prohibited under EPA and municipal sanitary sewer guidelines[7][8].
Segregation: Collect all liquid waste, contaminated wipes, and neutralized spill slurries in a dedicated, clearly labeled HDPE container. Do not mix with acidic waste streams to prevent uncontrolled exothermic reactions in the waste drum.
RCRA Categorization: Label the container as Hazardous Waste - Corrosive (D002) due to the high pH of the unneutralized amine.
Transport & Final Disposal: Coordinate with your Environmental Health & Safety (EH&S) department for pickup. The waste must be manifested and transported under UN 2735 (Amines, liquid/solid, corrosive, n.o.s.) [5]. The only acceptable final disposal method is high-temperature hazardous waste incineration.
References
iChemistry. "CAS 85371-66-0 Chemical Properties." Available at: [Link]
Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1 (Polymer Matrix Materials: Advanced Composites)." U.S. Department of Labor. Available at: [Link]
USDA Agricultural Research Service. "Acceptable Drain Disposal Procedures." Available at: [Link]
Five Star Products. "Safety Data Sheet - Aliphatic Amines." Available at: [Link]
Lafayette College Public Safety. "Chemicals Generally Acceptable for Sanitary Sewer Disposal." Available at: [Link]
Federal Register. "Significant New Use Rules on Certain Chemical Substances (24-5.5e)." Environmental Protection Agency (EPA). Available at: [Link]